9-Thia-3-azabicyclo[4.2.1]nonan-4-one CAS number and identifiers
The following technical guide details the chemical identity, structural properties, and synthesis of 9-Thia-3-azabicyclo[4.2.1]nonan-4-one . Chemical Identity & Physicochemical Profile[1][2][3][4][5][6] 9-Thia-3-azabicyc...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical identity, structural properties, and synthesis of 9-Thia-3-azabicyclo[4.2.1]nonan-4-one .
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
9-Thia-3-azabicyclo[4.2.1]nonan-4-one is a sulfur-bridged bicyclic lactam. It serves as a specialized scaffold in medicinal chemistry, particularly in the development of peroxisome proliferator-activated receptor (PPAR) agonists and neuroactive agents where the bicyclic core provides a rigid geometric constraint mimicking tropane alkaloids.
Property
Detail
CAS Number
51030-34-3
IUPAC Name
9-Thia-3-azabicyclo[4.2.1]nonan-4-one
Synonyms
9-Thia-3-aza-4-one; Thio-homotropinone lactam
Molecular Formula
CHNOS
Molecular Weight
157.23 g/mol
InChI Key
NWIQYRZODMFCAC-UHFFFAOYSA-N
SMILES
C1CC2CNC(=O)CC1S2
Melting Point
156–157 °C
Appearance
White to off-white crystalline powder
Structural Analysis
The molecule features a bicyclo[4.2.1]nonane skeleton.
Stereochemistry: The bridgehead hydrogens are typically cis in these medium-sized bicyclic systems to minimize strain, although the [4.2.1] system is flexible enough to accommodate significant conformational adjustments.
Synthesis & Manufacturing Protocols
The synthesis of 9-thia-3-azabicyclo[4.2.1]nonan-4-one is classically achieved through a Ring Expansion strategy starting from the [3.2.1] homolog, 8-thiabicyclo[3.2.1]octan-3-one (also known as 8-thiatropinone). This route ensures the correct placement of the sulfur bridge and utilizes the symmetry of the starting ketone to yield a single lactam regioisomer.
Phase 1: Synthesis of the Core (Robinson-Schöpf Condensation)
Objective: Construct the 8-thiabicyclo[3.2.1]octane skeleton.
Mechanism: Double Mannich condensation.
Reagents: 2,5-Dimethoxytetrahydrofuran (precursor to succinaldehyde), Acetonedicarboxylic acid, Sodium Sulfide (Na
S).
Protocol:
Hydrolysis: Reflux 2,5-dimethoxytetrahydrofuran in dilute HCl (0.1 M) for 30 minutes to generate succinaldehyde in situ.
Condensation: Buffer the solution to pH ~5 (using NaOAc). Add acetonedicarboxylic acid and a solution of Na
S (or NaHS).
Reaction: Stir at room temperature for 24–48 hours. Evolution of CO
indicates the decarboxylation step.
Workup: Extract the basic aqueous phase with chloroform or dichloromethane.
Objective: Convert the ketone to the lactam (expanding the 6-membered ring component to a 7-membered ring).
Mechanism: Acid-catalyzed migration of the alkyl group onto the azide nitrogen.
), Polyphosphoric Acid (PPA) or Methanesulfonic acid/HSO.
Protocol:
Dissolution: Dissolve the ketone in PPA or concentrated H
SO at 0 °C.
Addition: Slowly add NaN
portion-wise to control exotherm and N evolution.
Rearrangement: Allow the mixture to warm to room temperature and stir for 3–6 hours.
Quench: Pour the reaction mixture onto crushed ice. Neutralize carefully with NaOH or NH
OH to pH 8–9.
Isolation: Extract exhaustively with CHCl
. Dry over MgSO and concentrate.
Purification: Recrystallize from ethanol/hexane or purify via silica gel chromatography (Eluent: EtOAc/MeOH).
Yield: Typically 60–75%.
Synthesis Pathway Diagram
Caption: Synthetic route from succinaldehyde precursor to the target lactam via Robinson-Schöpf condensation and Schmidt ring expansion.
Applications in Drug Discovery[15][16]
The 9-thia-3-azabicyclo[4.2.1]nonan-4-one scaffold is a valuable pharmacophore due to its ability to hold substituents in specific spatial orientations that mimic bioactive alkaloids while altering metabolic stability and lipophilicity (due to the sulfur atom).
PPAR Agonists
Recent patent literature (e.g., WO2019141229) identifies this scaffold as a core component in Peroxisome Proliferator-Activated Receptor (PPAR) agonists.
Mechanism: The bicyclic lactam serves as a linker that positions the acidic headgroup and the lipophilic tail into the PPAR ligand-binding pocket.
Therapeutic Area: Treatment of neurodegenerative diseases (Alzheimer's) and metabolic disorders. The rigid bicyclic structure improves blood-brain barrier (BBB) penetration compared to flexible linear analogs.
Neuroactive Ligands
The structure is topologically related to anatoxin-a and cocaine (tropanes).
Receptor Targets: Muscarinic acetylcholine receptors (mAChR) and monoamine transporters.
Modifications: Alkylation of the lactam nitrogen (N3) or functionalization at the alpha-carbon (C5) allows for the tuning of selectivity between dopamine and serotonin transporters.
Safety & Handling
Hazard Statements (GHS):
H302: Harmful if swallowed.
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Storage: Store at room temperature (RT) in a dry, well-ventilated place. The sulfur bridge is susceptible to oxidation (to sulfoxide/sulfone) if exposed to strong oxidants; store under inert atmosphere (N
) for long-term retention.
References
Sigma-Aldrich. 9-Thia-3-azabicyclo[4.2.1]nonan-4-one Product Sheet. Accessed 2026.[9] Link
PubChem. Compound Summary: 9-Thia-3-azabicyclo[4.2.1]nonan-4-one (CID 12400374). National Library of Medicine. Link
Google Patents. WO2019141229A1: Compound as PPAR agonist and application thereof. (2019). Describes the use of the title compound as a core scaffold for neuroactive drugs. Link
Organic Syntheses. Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). (2022). Provides analogous protocols for bicyclic amine synthesis. Link
Molecules. 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane: Multigram Display of Azide and Cyanide Components. (2006). Discusses sulfur-bridged bicyclic systems. Link
Bicyclic Thia-Aza Scaffolds: A Technical Guide for Drug Discovery
Introduction Fused heterocyclic ring systems are cornerstones in the design of novel therapeutics, offering rigid conformational frameworks that can enhance pharmacological activity.[1][2] Among these, bicyclic scaffolds...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Fused heterocyclic ring systems are cornerstones in the design of novel therapeutics, offering rigid conformational frameworks that can enhance pharmacological activity.[1][2] Among these, bicyclic scaffolds containing both sulfur (thia) and nitrogen (aza) atoms have garnered significant interest in medicinal chemistry.[3][4] These thia-aza systems are considered privileged structures, appearing in a multitude of biologically active compounds with a wide spectrum of therapeutic applications.[5][6] Their structural diversity and ability to modulate various biological targets make them a fertile ground for the development of new drugs.
This in-depth technical guide provides a comprehensive overview of key bicyclic thia-aza scaffolds, with a focus on their synthesis, biological activities, and structure-activity relationships (SAR). It is intended for researchers, scientists, and drug development professionals seeking to leverage these versatile scaffolds in their discovery programs. We will delve into the intricacies of their chemical synthesis, explore their diverse pharmacological profiles, and provide detailed experimental protocols to facilitate their practical application.
I. Thiazolopyrimidines: A Versatile and Privileged Scaffold
Thiazolopyrimidines, which consist of fused thiazole and pyrimidine rings, are of paramount importance in medicinal chemistry due to their diverse and significant biological activities.[1] The arrangement of the fused rings can result in several isomeric forms, including thiazolo[3,2-a]pyrimidines, thiazolo[5,4-d]pyrimidines, and thiazolo[4,5-d]pyrimidines, each with unique chemical and pharmacological properties.[1]
A. Synthesis of Thiazolopyrimidines
A variety of synthetic methodologies have been developed for the efficient construction of the thiazolopyrimidine core. A common and effective approach involves the Biginelli condensation reaction.[1][7] This multicomponent reaction typically utilizes a β-dicarbonyl compound, an aldehyde, and a thiourea derivative to construct the initial dihydropyrimidinethione ring, which can then be further cyclized to form the desired thiazolopyrimidine scaffold.[1][3]
For instance, a green and efficient synthesis of 6-acetyl-7-methyl-5-aryl-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one derivatives starts with the Biginelli reaction of pentan-2,4-dione, thiourea, and an aromatic aldehyde to form a 5-acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-thione.[3] This intermediate is then reacted with ethyl bromoacetate in a condensation/cyclization sequence to yield the final thiazolopyrimidine product in good yields.[3]
Another versatile method involves the reaction of 4,5-dihydrothiazol-2-amine with various reagents such as diketones, ethoxymethylene malonic esters, and acetylene dicarboxylic esters.[1] Furthermore, thiazolo[3,2-a]pyrimidine derivatives can be synthesized by reacting a pyrimidinethione intermediate with reagents like ethyl chloroacetate, 1,2-dibromoethane, or chloroacetonitrile.[7]
The following diagram illustrates a general synthetic scheme for the preparation of thiazolo[3,2-a]pyrimidines via the Biginelli reaction followed by cyclization.
Caption: General synthesis of thiazolo[3,2-a]pyrimidines.
B. Biological Activities of Thiazolopyrimidines
Thiazolopyrimidine derivatives have demonstrated a remarkable range of pharmacological activities, making them attractive candidates for drug development.
1. Anticancer Activity
A significant body of research has focused on the anticancer potential of thiazolopyrimidines.[8][9][10][11] These compounds have shown cytotoxicity against various human cancer cell lines, including liver, prostate, colorectal, non-small cell lung, ovarian, and melanoma cancer cells.[8][10][11]
For example, a series of novel thiazolo[3,2-a]pyrimidines were synthesized and evaluated for their in vitro anticancer activity against the NCI 60 cell line panel.[10] Several compounds exhibited significant activity, with some derivatives showing particular sensitivity against non-small cell lung cancer, ovarian cancer, and melanoma cell lines.[10] Molecular docking studies suggested that these compounds could bind to the minor groove of DNA, providing a potential mechanism for their anticancer effects.[10]
Similarly, new 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their in vitro cytotoxicity against a panel of human cancer and normal cell lines.[9] One of the most active compounds, 7-chloro-3-phenyl-5-(trifluoromethyl)[3][4]thiazolo[4,5-d]pyrimidine-2(3H)-thione, demonstrated significant antiproliferative activity.[9]
The anticancer activity of these scaffolds is often attributed to their ability to act as purine antagonists or to inhibit various protein kinases involved in cancer cell proliferation and survival.[9][12]
2. Antimicrobial Activity
Thiazolopyrimidines also exhibit promising antimicrobial properties, with activity against a range of bacteria and fungi.[2][4] The fusion of the thiazole and pyrimidine rings is believed to enhance their antimicrobial efficacy.[2]
In one study, a series of novel arylazo-1,3-thiazolopyrimidine derivatives were synthesized and screened for their in vitro antibacterial activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), as well as the fungal species Candida albicans.[2] Several of the synthesized compounds displayed significant antimicrobial activity.[2]
The mechanism of antimicrobial action is thought to involve the inhibition of essential microbial enzymes or interference with microbial cellular processes.
3. Other Biological Activities
Beyond their anticancer and antimicrobial effects, thiazolopyrimidines have been reported to possess a variety of other biological activities, including:
This broad spectrum of activity highlights the therapeutic potential of the thiazolopyrimidine scaffold.
C. Structure-Activity Relationship (SAR) of Thiazolopyrimidines
Understanding the structure-activity relationship is crucial for the rational design of more potent and selective thiazolopyrimidine-based drugs.[13] SAR studies have revealed that the biological activity of these compounds can be significantly influenced by the nature and position of substituents on the bicyclic core.
For instance, in the case of anticancer thiazolo[4,5-d]pyrimidines, the introduction of a trifluoromethyl group at the 5-position and a chlorine atom at the 7-position of the pyrimidine ring was found to enhance cytotoxic activity.[9] Furthermore, the nature of the substituent on the thiazole ring can also play a critical role in determining the potency and selectivity of these compounds.
The following table summarizes the biological activities of representative thiazolopyrimidine derivatives.
II. Thiazolopyridines: A Scaffold with Diverse Pharmacological Potential
Thiazolopyridines, resulting from the fusion of thiazole and pyridine rings, represent another important class of bicyclic thia-aza scaffolds.[14] These compounds have demonstrated a wide array of biological activities, making them attractive targets for medicinal chemistry research.[14][15]
A. Synthesis of Thiazolopyridines
The synthesis of thiazolopyridines can be achieved through various synthetic strategies. One common approach involves the multicomponent condensation of aromatic aldehydes, malononitrile, and thioglycolic acid.[16] This reaction provides a straightforward route to functionalized thiazolo[3,2-a]pyridines.
Another method involves the reaction of bis-thiazolinone with arylcinnamonitrile derivatives to yield bis-thiazolopyridine compounds.[17] These synthetic routes offer flexibility in introducing diverse substituents onto the thiazolopyridine core, allowing for the exploration of structure-activity relationships.
The diagram below illustrates a general synthetic pathway for thiazolo[3,2-a]pyridines.
Caption: General synthesis of thiazolo[3,2-a]pyridines.
B. Biological Activities of Thiazolopyridines
Thiazolopyridine derivatives have been extensively studied for their diverse pharmacological properties.
1. Anticancer Activity
Several studies have highlighted the anticancer potential of thiazolopyridines.[15][18] For example, the thiazolopyridine derivative AV25R was found to exhibit selective anti-proliferative and metabolism-modulating effects in a B-acute leukemia cell line.[15][18] Further investigation revealed that AV25R induced morphological changes and apoptosis in these cancer cells.[18] In silico modeling suggested that AV25R could bind to several proteins known to regulate cell proliferation and tumor progression, such as EGFR and TGFBR1.[15][18]
2. Antimicrobial Activity
Thiazolopyridines have also demonstrated significant antimicrobial activity against a variety of pathogenic bacteria and fungi.[16][17][19] A series of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones were synthesized and screened for their antimicrobial activity.[19] One compound, in particular, displayed potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli.[19] Molecular docking studies suggested that the antimicrobial activity could be attributed to the inhibition of essential bacterial enzymes like MurD and DNA gyrase.[19]
3. Other Biological Activities
In addition to their anticancer and antimicrobial properties, thiazolopyridines have been reported to exhibit a range of other biological activities, including:
The diverse biological profile of thiazolopyridines underscores their potential as a versatile scaffold for the development of new therapeutic agents.
C. Structure-Activity Relationship (SAR) of Thiazolopyridines
The biological activity of thiazolopyridines is highly dependent on the substitution pattern around the bicyclic core. For instance, in a series of antimicrobial 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones, the presence of specific substituents on the phenyl ring at the 7-position was found to be crucial for potent activity against Gram-negative bacteria.[19]
The following table summarizes the biological activities of selected thiazolopyridine derivatives.
To facilitate the practical application of the concepts discussed in this guide, detailed experimental protocols for the synthesis and biological evaluation of bicyclic thia-aza scaffolds are provided below.
A. General Protocol for the Synthesis of Thiazolo[3,2-a]pyrimidines via Biginelli Reaction
This protocol describes a general procedure for the synthesis of thiazolo[3,2-a]pyrimidine derivatives.
α-Halo ester or α-halo ketone (e.g., ethyl bromoacetate, phenacyl bromide)
Base (e.g., sodium acetate, potassium carbonate)
Solvent for cyclization (e.g., ethanol, acetic acid)
Procedure:
Step 1: Synthesis of the Dihydropyrimidinethione Intermediate
In a round-bottom flask, combine the aromatic aldehyde (1 mmol), β-dicarbonyl compound (1 mmol), thiourea (1.2 mmol), and a catalytic amount of the chosen catalyst.
If using a solvent, add the appropriate solvent (e.g., ethanol). For solvent-free conditions, proceed without a solvent.
Heat the reaction mixture with stirring at an appropriate temperature (e.g., reflux for solvent-based reactions, or a specific temperature for solvent-free conditions) for the required time (typically monitored by TLC).
After completion of the reaction, cool the mixture to room temperature.
If a precipitate forms, filter the solid, wash it with a suitable solvent (e.g., cold ethanol), and dry it. If no precipitate forms, pour the reaction mixture into ice-water and collect the resulting solid by filtration.
The crude product can be purified by recrystallization from a suitable solvent.
Step 2: Synthesis of the Thiazolo[3,2-a]pyrimidine
In a round-bottom flask, dissolve the dihydropyrimidinethione intermediate (1 mmol) and a base (e.g., sodium acetate, 1.2 mmol) in a suitable solvent (e.g., ethanol, acetic acid).
Add the α-halo ester or α-halo ketone (1.1 mmol) dropwise to the mixture with stirring.
Heat the reaction mixture at reflux for the required time (monitored by TLC).
After completion, cool the reaction mixture to room temperature.
Pour the mixture into cold water.
Collect the precipitated solid by filtration, wash with water, and dry.
Purify the crude product by recrystallization from an appropriate solvent.
Characterization:
The structure of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
B. General Protocol for In Vitro Anticancer Activity Screening (MTT Assay)
This protocol outlines a general procedure for evaluating the cytotoxic activity of synthesized compounds against cancer cell lines using the MTT assay.
Materials:
Cancer cell lines (e.g., MCF-7, HepG2, HCT116)
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
Synthesized compounds dissolved in DMSO (stock solutions)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
DMSO (for dissolving formazan crystals)
96-well microplates
Multi-channel pipette
Microplate reader
Procedure:
Cell Seeding:
Trypsinize and count the cancer cells.
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
Compound Treatment:
Prepare serial dilutions of the synthesized compounds in the complete medium from the stock solutions.
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compounds.
Include a vehicle control (medium with DMSO, at the same concentration as in the compound-treated wells) and a positive control (a known anticancer drug).
Incubate the plates for another 48 or 72 hours.
MTT Assay:
After the incubation period, add 20 µL of MTT solution to each well.
Incubate the plates for 3-4 hours at 37°C to allow the formation of formazan crystals.
Carefully remove the medium from each well.
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
Data Acquisition:
Measure the absorbance at 570 nm using a microplate reader.
The percentage of cell viability is calculated using the following formula:
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
IV. Conclusion
Bicyclic thia-aza scaffolds, particularly thiazolopyrimidines and thiazolopyridines, represent a rich source of structurally diverse and biologically active molecules. Their versatile synthetic accessibility and broad pharmacological profiles, especially in the areas of oncology and infectious diseases, make them highly attractive frameworks for modern drug discovery. The insights into their synthesis, biological activities, and structure-activity relationships provided in this guide are intended to empower researchers to effectively explore and exploit the therapeutic potential of these privileged scaffolds. Future efforts in this field will likely focus on the development of more selective and potent analogs, the elucidation of their precise mechanisms of action, and their advancement into preclinical and clinical development.
References
boumoud, T., Tebabel, I., Kadi, I., & Boumoud, B. (2022). Green and efficient Synthesis of Some Thiazolopyrimidine Derivatives under Catalyst-Free Conditions. International Journal of New Chemistry, 9(3), 214-224.
Recent updates on the synthesis of thiazolopyrimidines deriv
Synthesis of some new derivatives of thiazolopyrimidines and hydrolysis of its arylidene derivative. (n.d.). Indian Academy of Sciences.
El-Sayed, W. A., Abbas, H. S., El-Dean, A. M. K., & Ali, O. M. (2018). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 23(1), 167.
Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms. (2023). Molecules, 28(24), 8120.
Saeed, S., Rashid, N., Ali, M., Jones, P. G., & Hussain, R. (2022).
El-Gamal, M. I., Abdel-Maksoud, M. S., El-Din, M. M. G., Yoo, K. H., & Oh, C.-H. (2017). Synthesis and anticancer activity of new thiazolo[3,2-a]pyrimidines: DNA binding and molecular modeling study. Bioorganic & Medicinal Chemistry, 25(19), 5186–5195.
Yousif, M. N. M., El-Sayed, W. A., Abbas, H. S., Awad, H. M., & Yousif, N. M. (2017). Anticancer Activity of New Substituted Pyrimidines, Their Thioglycosides and Thiazolopyrimidine Derivatives. Journal of Applied Pharmaceutical Science, 7(11), 021–032.
Grozav, A., Porumb, I.-D., Găină, L., Filip, M., Hanganu, D., & Munteanu, C. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 26(23), 7192.
Alzahrani, A. Y., et al. (2024). Some Thiazolopyrimidine Derivatives: Synthesis, DFT, Cytotoxicity, and Pharmacokinetics Modeling Study. Journal of Heterocyclic Chemistry.
Antimicrobial activity, synthesis, and docking study of some novel arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine derivatives. (2025). Scientific Reports, 15(1), 1-15.
Design, Synthesis and Anticancer Activity of New Polycyclic: Imidazole, Thiazine, Oxathiine, Pyrrolo-Quinoxaline and Thienotriazolopyrimidine Deriv
Selected examples of thiazolo[3,2-a]pyridines with biological and... (n.d.).
Studies on Thiazolopyridines. Part 1: Antimicrobial Activity of Some Novel Fluorinated Thiazolo[3,2-a]Pyridines and Thiazolo[2′,3′:1,6]Pyrido[2,3-d]Pyrimidines. (2010).
a novel synthesis of bis-thiazolopyridines as promising antimicrobial agents. (2003). Archiv der Pharmazie, 336(9), 412-417.
Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms. (2023). Molecules, 28(24), 8120.
Efficient synthesis and in vitro biological activity of some novel thiazolopyrimidines and pyrazolopyrimidines via a microwave-assisted one‑pot three component reaction. (2025). Taylor & Francis Online.
Antibacterial activity of thiazolo[4,5-b]pyridin-5-one dertivatives... (n.d.).
Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. (2023). Journal of Molecular Structure, 1282, 135168.
Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds derived from a 7-azaindole analogue. (2025). European Journal of Medicinal Chemistry, 299, 118001.
Synthesis and antimicrobial activity of new series of thiazoles, pyridines and pyrazoles based on coumarin moiety. (2023). Scientific Reports, 13(1), 9908.
Adventures in Scaffold Morphing: Discovery of Fused Ring Heterocyclic Checkpoint Kinase 1 (CHK1) Inhibitors. (2018). Journal of Medicinal Chemistry, 61(3), 1061–1073.
Synthetic and Medicinal Perspective of Fused-Thiazoles as Anticancer Agents. (2020). Anti-Cancer Agents in Medicinal Chemistry, 20(14), 1670–1691.
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
Recent advances on synthesis and biological activities of C-17 aza-heterocycle derived steroids. (2022). Bioorganic & Medicinal Chemistry, 69, 116882.
Recent Advances in Synthetic Routes to Azacycles. (2023). Molecules, 28(6), 2699.
Top 22 Advances in Heterocyclic Chemistry papers published in 2023. (n.d.). SciSpace.
Design, synthesis, and structure-activity relationships of novel bicyclic azole-amines as negative allosteric modulators of metabotropic glutamate receptor 5. (2010). Journal of Medicinal Chemistry, 53(21), 7775–7787.
Recent Advances in the Synthesis of Heterocycles by the Aza-Wittig Reaction. (n.d.). Request PDF.
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2025).
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). PMC.
Benign synthesis of fused-thiazoles with enone-based natural products and drugs for lead discovery. (n.d.). New Journal of Chemistry.
Chapter 1. Privileged Scaffolds in Medicinal Chemistry: An Introduction. (n.d.).
The Azaindole Framework in the Design of Kinase Inhibitors. (2014). Molecules, 19(12), 19766–19787.
Recent Advances in the Synthesis and Biomedical Applications of Heterocyclic NO-Donors. (2021). Molecules, 26(19), 5752.
Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. (2023). bioRxiv.
Synthesis of Some New Nanomeric Thia-aza and Aza-crown Macrocyclic Systems Bearing 1,2,4-Triazinone Moiety as Inhibitors of Cyclin-dependent Kinases 2: Part-I. (2020).
1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. (n.d.). PubMed.
Medicinal Chemistry. Aza-Heterocycles Motifs in Structure-Based Drug Design. (n.d.). MDPI.
Synthetic Utility of Aza Heterocyclics: A Short Review. (2017). International Journal of Pharmaceutical Science and Invention, 6(3), 19-23.
SYNTHESIS, CHARACTERIZATION, AND PHARMACEUTICAL ACTIVITY OF FUSED TRIAZOLOTHIADIAZOLE DERIV
Structure Activity Rel
Fused Heterocyclic Systems with an s-Triazine Ring. 34. Development of a Practical Approach for the Synthesis of 5-Aza-isoguanines. (2019). Molecules, 24(8), 1489.
Synthesis of aza-, oxa-, and thiabicyclo[3.1.0]hexane heterocycles from a common synthetic intermediate. (2005). Organic Letters, 7(13), 2627–2630.
BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. (2021). BLDpharm.
Application Note: Synthesis of 9-Thia-3-azabicyclo[4.2.1]nonan-4-one
This Application Note is designed to provide a rigorous, self-validating protocol for the synthesis of 9-Thia-3-azabicyclo[4.2.1]nonan-4-one , a bridged bicyclic lactam scaffold valuable in medicinal chemistry for its co...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed to provide a rigorous, self-validating protocol for the synthesis of 9-Thia-3-azabicyclo[4.2.1]nonan-4-one , a bridged bicyclic lactam scaffold valuable in medicinal chemistry for its conformational restriction and bioisosteric relationship to tropane alkaloids.
The guide prioritizes the Schmidt Rearrangement strategy, which transforms the accessible 9-thiabicyclo[4.2.1]nonan-3-one precursor into the target lactam. This approach allows for the efficient insertion of nitrogen into the bridged carbon framework.
Executive Summary & Retrosynthetic Analysis
The target molecule, 9-Thia-3-azabicyclo[4.2.1]nonan-4-one , represents a "twisted amide" scaffold where the nitrogen lone pair is constrained, potentially altering basicity and hydrogen-bond acceptor properties compared to planar amides.
Retrosynthetic Logic:
The most direct disconnection of the lactam (amide) functionality in a bridged system is the Schmidt Reaction or Beckmann Rearrangement of the corresponding ketone.
The synthesis hinges on the transannular reaction of COD with a sulfur electrophile to establish the [4.2.1] bicyclic skeleton, followed by functionalization to the ketone and nitrogen insertion.
Reaction Pathway Diagram
Figure 1: Strategic workflow for the synthesis of the target bridged lactam.
Before performing the lactamization, the bicyclic ketone skeleton must be assembled. While reaction of COD with SCl₂ typically yields the [3.3.1] isomer (Corey-Block synthesis), the [4.2.1] skeleton is accessible via sulfenic acid addition or rearrangement .
Protocol A: Skeleton Assembly via Sulfenic Acid Addition
Rationale: Thermolysis of tert-butyl sulfoxides generates sulfenic acids in situ, which undergo transannular addition to 1,5-COD to favor the [4.2.1] system over the [3.3.1] system.
Solvent: Excess COD or inert hydrocarbon (e.g., Decalin)
Procedure:
Thermolysis: Dissolve di-tert-butyl sulfoxide (1.0 equiv) in degassed 1,5-cyclooctadiene (excess, acts as solvent/reactant).
Heating: Heat the mixture to 140°C under Argon for 12 hours. The t-BuSOH generated in situ adds across the diene.
Isolation: Distill off excess COD. Purification by column chromatography (SiO₂, Hexane/EtOAc gradient) yields 9-thiabicyclo[4.2.1]nonane 9-oxide (sulfoxide).
Reduction: Dissolve the sulfoxide in dry THF. Add Triphenylphosphine (PPh₃) (1.1 equiv) and Iodine (I₂) (catalytic) or reflux with TiCl₃ to reduce the sulfoxide to the sulfide, 9-thiabicyclo[4.2.1]nonane .
Protocol B: Functionalization to Ketone
Rationale: Introducing the ketone at C3 requires allylic oxidation or hydroboration of the corresponding alkene.
Desaturation: If the skeleton is fully saturated, perform a radical bromination (NBS) followed by elimination (DBU) to generate 9-thiabicyclo[4.2.1]non-2-ene .
Hydroboration-Oxidation:
Treat the alkene with BH₃·THF (0°C, 1 h).
Oxidize with H₂O₂/NaOH . This typically places the hydroxyl group at the less hindered C3 position (remote from the bridgehead).
Oxidize the resulting alcohol with Dess-Martin Periodinane (DMP) or Swern conditions to yield 9-thiabicyclo[4.2.1]nonan-3-one .
This is the critical step where the nitrogen atom is inserted into the carbon framework. The Schmidt reaction is preferred over the Beckmann rearrangement here for its "one-pot" convenience from the ketone.
Mechanistic Insight:
The reaction proceeds via the addition of hydrazoic acid (HN₃) to the protonated ketone.[4] The migration of the carbon atom antiperiplanar to the diazonium leaving group determines regioselectivity. In bridged systems, migration of the bridgehead carbon (C2) is often competitive with the methylene carbon (C4). Migration of C2 yields the 3-aza isomer (Target). Migration of C4 yields the 4-aza isomer.
Safety Warning:
Hydrazoic Acid (HN₃) is highly toxic and explosive. Generate in situ using NaN₃ and acid.
Do not concentrate solutions containing free HN₃.
Perform all operations behind a blast shield in a well-ventilated fume hood.
Reagents & Equipment
Reagent
Equiv
Role
9-Thiabicyclo[4.2.1]nonan-3-one
1.0
Substrate
Sodium Azide (NaN₃)
1.5
Nitrogen Source
Methanesulfonic Acid (MsOH)
Solvent (10 vol)
Acid Medium / Catalyst
Dichloromethane (DCM)
Extraction
Workup Solvent
NaOH (aq)
Neutralizer
pH Adjustment
Step-by-Step Procedure
Setup:
Equip a 3-neck round-bottom flask with a mechanical stirrer, internal temperature probe, and a solid addition funnel (for NaN₃).
Charge the flask with Methanesulfonic Acid (MsOH) (10 mL per gram of ketone).
Cool the acid to 0–5°C using an ice/water bath.
Substrate Addition:
Dissolve 9-thiabicyclo[4.2.1]nonan-3-one in a minimal amount of DCM (optional, if solubility is an issue) or add solid ketone directly to the acid. Stir until fully dissolved.
Note: If the sulfide is sensitive to oxidation, ensure the acid is degassed. MsOH is non-oxidizing compared to H₂SO₄.
Azide Addition (Controlled):
Slowly add Sodium Azide (NaN₃) portion-wise via the solid addition funnel.
CRITICAL: Maintain internal temperature below 10°C . The reaction is exothermic.[5] Evolution of N₂ gas will occur (foaming).
Rate: Add over 30–60 minutes depending on scale.
Reaction Phase:
After addition is complete, allow the mixture to warm to Room Temperature (20–25°C) .
Stir for 3–6 hours. Monitor reaction progress by TLC (or LC-MS).
Endpoint: Disappearance of the ketone peak.
Quenching & Workup:
Cool the mixture back to 0°C .
Slowly pour the reaction mixture onto crushed ice (approx. 50g per gram of substrate).[6]
Neutralize carefully with 50% NaOH (aq) or solid Na₂CO₃ until pH ~10. Caution: Exothermic.
Extract the aqueous mixture with Dichloromethane (DCM) (3 x volumes).[7]
Wash combined organics with Brine, dry over Na₂SO₄ , and filter.
Purification:
Concentrate the filtrate in vacuo.
Purify the residue via Flash Column Chromatography (Silica Gel).
Eluent: 95:5 DCM/Methanol (Lactams are polar).
Isolate the major regioisomer.
Regioselectivity Verification
The Schmidt reaction may yield a mixture of 3-aza (Target) and 4-aza isomers.
3-aza-4-one: Nitrogen is attached to the bridgehead (C2). ¹H NMR will show the bridgehead proton (H1) coupled to the NH or shifted downfield.
4-aza-3-one: Nitrogen is attached to the methylene (C4). ¹H NMR will show a distinct CH₂-NH signal.
Literature Precedence: Migration of the more substituted carbon (bridgehead) is generally preferred, favoring the 3-aza target.
Quality Control & Characterization
Validate the synthesized material using the following parameters.
Parameter
Method
Acceptance Criteria
Identity
¹H NMR (400 MHz, CDCl₃)
Diagnostic NH signal (broad, ~6-8 ppm). Bridgehead CH signals consistent with [4.2.1] geometry.
Identity
¹³C NMR
Carbonyl (C=O) peak at ~170-175 ppm.
Mass
LC-MS (ESI+)
[M+H]⁺ = 158.06 Da
Purity
HPLC (UV 210 nm)
> 95% Area
Melting Point
Capillary
~156–157°C (Reference Value)
Key NMR Diagnostics (Predicted):
¹H NMR: Look for the multiplet of the bridgehead proton adjacent to Nitrogen (H2) at
3.5–4.0 ppm. The methylene protons adjacent to the Carbonyl (H5) should appear as a multiplet at 2.2–2.5 ppm.
¹³C NMR: The lactam carbonyl is distinct from the ketone precursor (shifted upfield slightly).
References
Gasteiger, J., & Strauss, U. (1977). "Synthesis of sulphoxides by intramolecular and intermolecular addition of sulphenic acids to olefins and dienes." Journal of the Chemical Society, Perkin Transactions 1, 690-696. Link(Primary source for [4.2.1] skeleton synthesis via sulfenic acid addition).
Corey, E. J., & Block, E. (1966). "New synthetic approaches to bridged sulfur heterocycles." Journal of Organic Chemistry, 31(6), 1663-1668. Link(Foundational work on SCl2 addition to COD).
Smith, P. A. S. (1948). "The Schmidt Reaction: Experimental Conditions and Mechanism." Journal of the American Chemical Society, 70(1), 320–323. Link(General protocol for Schmidt rearrangement).
PubChemLite. "9-thia-3-azabicyclo[4.2.1]nonan-4-one Compound Summary." Link(Confirmation of target structure existence).
functionalization of the nitrogen atom in 9-Thia-3-azabicyclo[4.2.1]nonan-4-one
An Application Guide to the Strategic N-Functionalization of 9-Thia-3-azabicyclo[4.2.1]nonan-4-one Foreword: Unlocking the Potential of a Privileged Scaffold The 9-Thia-3-azabicyclo[4.2.1]nonan-4-one core represents a un...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to the Strategic N-Functionalization of 9-Thia-3-azabicyclo[4.2.1]nonan-4-one
Foreword: Unlocking the Potential of a Privileged Scaffold
The 9-Thia-3-azabicyclo[4.2.1]nonan-4-one core represents a unique and sterically defined heterocyclic scaffold. Its rigid, bridged structure presents specific spatial arrangements of functional groups, making it an attractive starting point for the design of novel therapeutic agents and chemical probes. The nitrogen atom of the embedded lactam is a key handle for molecular diversification. Functionalization at this position allows for the systematic modulation of a molecule's physicochemical properties—such as solubility, lipophilicity, and metabolic stability—and enables the exploration of structure-activity relationships (SAR) by introducing new pharmacophoric elements.
This guide provides a comprehensive overview of established and contemporary strategies for the selective functionalization of the nitrogen atom within this bicyclic lactam framework. We move beyond simple procedural lists to explore the underlying chemical principles, offering field-proven insights into experimental design, reagent selection, and reaction optimization. The protocols described herein are designed to be robust and adaptable, providing researchers in medicinal chemistry and drug development with a reliable toolkit for scaffold elaboration.
I. Foundational Principles of Lactam N-Functionalization
The reactivity of the nitrogen atom in 9-Thia-3-azabicyclo[4.2.1]nonan-4-one is governed by its nature as a secondary amide (lactam). While less nucleophilic than a corresponding amine due to resonance delocalization of the lone pair with the adjacent carbonyl group, it can be readily deprotonated by a suitable base to form a highly nucleophilic amidate anion. This anion serves as the key reactive intermediate for a majority of N-functionalization reactions.
Alternatively, modern cross-coupling methodologies have opened new avenues for N-functionalization that proceed through different mechanistic manifolds, such as oxidative addition/reductive elimination cycles or radical pathways, often under milder conditions.[1][2]
The choice of strategy depends on the desired substituent, the stability of the starting material, and the desired scale of the reaction.
II. Core Synthetic Strategies and Protocols
We will now detail the primary methods for modifying the lactam nitrogen: N-Alkylation, N-Acylation, N-Arylation, and N-Sulfonylation.
A. N-Alkylation: Introducing Aliphatic Moieties
N-alkylation is a fundamental transformation for introducing simple to complex alkyl chains. The reaction proceeds via a classical SN2 mechanism, where the nitrogen-centered anion attacks an alkyl halide or a related electrophile.
Causality in Experimental Design:
Choice of Base: The pKa of the lactam N-H is typically in the range of 17-20. Therefore, a strong, non-nucleophilic base is required for efficient deprotonation without competing with the desired reaction. Sodium hydride (NaH) is a common and cost-effective choice, as the only byproduct is hydrogen gas. Stronger bases like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) can also be used, especially for generating the anion at low temperatures to prevent side reactions.[3][4]
Solvent Selection: Anhydrous polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are ideal. They effectively solvate the cation of the base without interfering with the nucleophilicity of the amidate.
Electrophile Reactivity: The reactivity of the alkylating agent follows the order: I > Br > Cl. Primary and benzylic halides are excellent substrates. Secondary halides react more slowly and may lead to competing elimination reactions, while tertiary halides are generally unsuitable.
Materials and Reagents
Equipment
9-Thia-3-azabicyclo[4.2.1]nonan-4-one
Round-bottom flask
Sodium hydride (NaH), 60% dispersion in mineral oil
Magnetic stirrer and stir bar
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Syringes and needles
Alkyl halide (e.g., Benzyl bromide)
Inert atmosphere setup (Nitrogen or Argon balloon)
Saturated aqueous ammonium chloride (NH₄Cl)
Ice bath
Ethyl acetate
Rotary evaporator
Brine
Chromatography equipment (Silica gel)
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 9-Thia-3-azabicyclo[4.2.1]nonan-4-one (1.0 equiv).
Dissolution: Dissolve the starting material in anhydrous THF (or DMF) to a concentration of approximately 0.1 M.
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 equiv, 60% dispersion) portion-wise.
Scientist's Note: The mineral oil from the NaH dispersion can be removed by washing with anhydrous hexanes prior to use for a cleaner reaction, though it is often unnecessary. Vigorous hydrogen evolution will be observed.
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
Alkylation: Cool the resulting suspension back to 0 °C. Add the alkyl halide (1.1 equiv) dropwise via syringe.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
B. N-Arylation: Forging C(sp²)-N Bonds
Introducing an aryl or heteroaryl group onto the lactam nitrogen often requires more specialized conditions than alkylation due to the lower reactivity of aryl halides. Classical methods like the Ullmann condensation require harsh conditions (high temperatures, copper catalyst).[1][2] Modern catalytic approaches are significantly milder and more versatile.
Method 1: Palladium or Nickel-Catalyzed Cross-Coupling (Buchwald-Hartwig Type)
Mechanistic Insight: This reaction involves a catalytic cycle of oxidative addition of the aryl halide to a low-valent metal center (Pd(0) or Ni(0)), coordination and deprotonation of the lactam, and reductive elimination to form the C-N bond and regenerate the catalyst.
Key Components: A palladium or nickel precatalyst, a specialized phosphine ligand (e.g., PAd-DalPhos for nickel), and a base (e.g., K₂CO₃, Cs₂CO₃, NaOtBu) are essential.[5] The ligand is critical for facilitating the key steps of the catalytic cycle.
Method 2: Visible-Light Photoredox Catalysis
Mechanistic Insight: This cutting-edge method avoids transition metals. A photocatalyst, upon absorbing visible light, generates an N-centered radical from a suitable precursor. This radical then engages with an (hetero)arene to form the C-N bond.[1][2] This approach is prized for its mild conditions and exceptional functional group tolerance.
Setup: In a glovebox, add the aryl chloride (1.0 equiv), 9-Thia-3-azabicyclo[4.2.1]nonan-4-one (1.2 equiv), NaOtBu (1.4 equiv), and the nickel precatalyst (e.g., 2-5 mol%) to a Schlenk tube.
Solvent Addition: Remove the tube from the glovebox, place it under an inert atmosphere, and add anhydrous dioxane or toluene.
Heating: Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
Scientist's Note: Reaction progress should be monitored by taking aliquots (under inert atmosphere if possible) and analyzing by LC-MS.
Work-up: Cool the reaction to room temperature. Dilute with diethyl ether and filter through a short plug of Celite® or silica gel, washing with additional ether.
Concentration & Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by flash column chromatography.
C. N-Acylation: Synthesis of Bicyclic Imides
N-acylation converts the lactam into an N-acyl lactam (an imide derivative), a functional group that can serve as a valuable synthetic intermediate or possess biological activity itself.
Causality in Experimental Design:
Acylating Agents: Acid chlorides and anhydrides are highly reactive and commonly used. The reaction with an acid chloride generates HCl, which must be scavenged by a base.
Base Selection: A non-nucleophilic organic base like triethylamine (TEA) or pyridine is typically sufficient to neutralize the acid byproduct without interfering with the reaction. For less reactive lactams, deprotonation with NaH followed by addition of the acylating agent can provide higher yields.
Materials and Reagents
Equipment
9-Thia-3-azabicyclo[4.2.1]nonan-4-one
Round-bottom flask
Acyl chloride (e.g., Acetyl chloride)
Magnetic stirrer and stir bar
Triethylamine (TEA) or Pyridine
Syringes and needles
Anhydrous Dichloromethane (DCM)
Inert atmosphere setup (Nitrogen or Argon balloon)
1 M Hydrochloric acid (HCl)
Ice bath
Saturated aqueous sodium bicarbonate (NaHCO₃)
Separatory funnel
Brine
Rotary evaporator
Anhydrous magnesium sulfate (MgSO₄)
Chromatography equipment
Step-by-Step Methodology:
Setup: To a round-bottom flask under an inert atmosphere, add 9-Thia-3-azabicyclo[4.2.1]nonan-4-one (1.0 equiv) and dissolve in anhydrous DCM.
Base Addition: Add triethylamine (1.5 equiv).
Acylation: Cool the solution to 0 °C. Add the acyl chloride (1.1 equiv) dropwise. A precipitate (triethylammonium chloride) will likely form.
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
Work-up: Dilute the reaction mixture with DCM. Wash sequentially with water, 1 M HCl, saturated aqueous NaHCO₃, and brine.
Drying and Concentration: Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography or recrystallization.
D. N-Sulfonylation: Installation of Sulfonamide Groups
The sulfonamide group is a key pharmacophore and an important amide bioisostere.[6] N-sulfonylation introduces this functionality directly onto the lactam nitrogen.
Causality in Experimental Design:
Sulfonylating Agents: Sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) are the most common reagents.
Reaction Conditions: Similar to acylation, the reaction requires a base to neutralize the HCl byproduct. However, due to the stability and lower reactivity of the resulting N-sulfonylated product, stronger conditions are sometimes needed. Using a base like sodium hydride for complete deprotonation prior to adding the sulfonyl chloride is a reliable method.[7] 4-Dimethylaminopyridine (DMAP) is often used as a nucleophilic catalyst to accelerate the reaction.
Sodium hydride (NaH), 60% dispersion in mineral oil
Syringes and needles
Anhydrous Tetrahydrofuran (THF)
Inert atmosphere setup (Nitrogen or Argon balloon)
Saturated aqueous ammonium chloride (NH₄Cl)
Ice bath
Ethyl acetate
Separatory funnel
Brine
Rotary evaporator
Anhydrous sodium sulfate (Na₂SO₄)
Chromatography equipment
Step-by-Step Methodology:
Setup and Deprotonation: Follow steps 1-4 from the N-Alkylation protocol (Protocol 1) to generate the sodium amidate of the starting material using NaH in THF.
Sulfonylation: Cool the resulting suspension to 0 °C. Add a solution of the sulfonyl chloride (1.1 equiv) in a small amount of anhydrous THF dropwise.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-18 hours. Monitor progress by TLC or LC-MS.
Work-up and Purification: Follow steps 7-10 from the N-Alkylation protocol to quench, extract, and purify the final N-sulfonylated product.
III. Visualized Workflows and Reaction Schemes
General Workflow for N-Functionalization
Caption: General workflow for base-mediated N-functionalization.
Core N-Functionalization Reaction Schemes
Caption: Key strategies for functionalizing the lactam nitrogen.
IV. Summary and Outlook
The is readily achievable through a variety of robust synthetic methods. Base-mediated alkylation, acylation, and sulfonylation provide reliable access to a wide range of derivatives. Furthermore, modern transition-metal-catalyzed and photoredox-mediated arylation reactions offer mild and efficient pathways to previously challenging C-N bond formations.[1][2][5] The protocols and principles outlined in this guide serve as a validated starting point for researchers aiming to leverage this promising scaffold in their discovery programs. Future work may focus on developing enantioselective functionalizations or exploring late-stage diversification of more complex analogues.
References
Romero, A. & Hubbs, J. L. (1993). Chiral Bicyclic Lactams. A New Study on Facial Alkylation. The Journal of Organic Chemistry, 58(26), 7428–7433. [Link]
Meyers, A. I., et al. (1995). Complementary Selectivity in the Alkylation of Chiral Bicyclic Lactam Enolates. The Journal of Organic Chemistry, 60(10), 3140-3147. [Link]
Romero, A. & Hubbs, J. L. (1993). Chiral Bicyclic Lactams. A New Study on Facial Alkylation. ACS Publications. [Link]
Amat, M., et al. (2005). Alkylation of phenylglycinol-derived bicyclic lactams. Enantioselective synthesis of 3-alkylpiperidines. ResearchGate. [Link]
Amat, M., et al. (2005). Alkylation of phenylglycinol-derived bicyclic lactams. Enantioselective synthesis of 3-alkylpiperidines. Sílice (CSIC). [Link]
Pearson, W. H. & Bergmeier, S. C. (1992). Synthesis of bicyclic lactams using novel Schmidt reactions. ResearchGate. [Link]
Singh, G. S. (2012). Novel and Recent Synthesis and Applications of β-Lactams. PMC. [Link]
Boselli, M. F., et al. (2024). Visible-Light Photoredox Catalytic Direct N-(Het)Arylation of Lactams. AIR Unimi. [Link]
Reyes-Gutiérrez, P. E., et al. (2018). Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. PMC. [Link]
Boselli, M. F., et al. (2025). Visible-Light Photoredox Catalytic Direct N-(Het)Arylation of Lactams. Publikationsserver der Universität Regensburg. [Link]
He, M., et al. (2007). Enantioselective, NHC-Catalyzed Bicyclo-β-Lactam Formation via Direct Annulations of Enals and Unsaturated N-Sulfonyl Ketimines. Journal of the American Chemical Society. [Link]
Cossy, J., et al. (2001). Synthesis of medium-sized cyclic amines by selective ring cleavage of sulfonylated bicyclic amines. PubMed. [Link]
Green, R. A., et al. (2016). Nickel-Catalyzed N-Arylation of Primary Amides and Lactams with Activated (Hetero)aryl Electrophiles. PubMed. [Link]
Chekan, J. R., et al. (2019). Biocatalytic production of bicyclic β-lactams with three contiguous chiral centres using engineered crotonases. Bradford Scholars. [Link]
Williamson, C. S., et al. (2016). Oxidative β-C–H sulfonylation of cyclic amines. PMC. [Link]
Kadikova, G. N., et al. (2021). Synthesis of New Functionally Substituted 9-Azabicyclo[4.2.1]nona-2,4,7-trienes by Cobalt(I)-Catalyzed [6π + 2π]-Cycloaddition of N-Carbocholesteroxyazepine to Alkynes. PMC. [Link]
Arumugam, N., et al. (2015). Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. International Journal of Chemical Studies. [Link]
Kadikova, G. N., et al. (2021). Synthesis of New Functionally Substituted 9-Azabicyclo[4.2.1]nona-2,4,7-Trienes by Cobalt(I)-Catalyzed [6π + 2π]-Cycloaddition of N-Carbocholesteroxyazepine to Alkynes. MDPI. [Link]
Cao, Y., et al. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Royal Society of Chemistry. [Link]
Sarver, P. J., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. [Link]
Application Note: A Proposed Synthetic Pathway for 9-Thia-3-azabicyclo[4.2.1]nonan-4-one
For Researchers, Scientists, and Drug Development Professionals Abstract The 9-Thia-3-azabicyclo[4.2.1]nonan-4-one scaffold represents a novel heterocyclic framework with potential applications in medicinal chemistry and...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 9-Thia-3-azabicyclo[4.2.1]nonan-4-one scaffold represents a novel heterocyclic framework with potential applications in medicinal chemistry and drug discovery. Its constrained bicyclic structure, incorporating both sulfur and nitrogen heteroatoms, offers a unique three-dimensional architecture for probing biological targets. This document outlines a proposed synthetic route to this target molecule, leveraging established methodologies in heterocyclic chemistry, including a key intramolecular cyclization step. The protocols provided herein are designed to be a practical guide for researchers embarking on the synthesis of this and related compounds.
Introduction
Bicyclic lactams are prevalent structural motifs in a wide array of biologically active natural products and pharmaceutical agents. The conformational rigidity of these systems often leads to enhanced binding affinity and selectivity for their biological targets. The introduction of a sulfur atom into the bicyclic core, as in the case of 9-Thia-3-azabicyclo[4.2.1]nonan-4-one, can further modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability. Given the absence of a reported synthesis for this specific thialactam, this application note details a proposed, robust synthetic strategy based on a logical retrosynthetic analysis.
Retrosynthetic Strategy
The proposed synthesis of 9-Thia-3-azabicyclo[4.2.1]nonan-4-one is centered around a key intramolecular amide bond formation to construct the bicyclic lactam. The retrosynthetic analysis is depicted below:
Caption: Retrosynthetic analysis of 9-Thia-3-azabicyclo[4.2.1]nonan-4-one.
This retrosynthetic pathway highlights a key intramolecular lactamization of a substituted piperidine carboxylic acid as the final ring-closing step. This precursor can be accessed from a protected piperidine diester, which in turn is proposed to be synthesized via a cyclization reaction of an acyclic precursor.
Proposed Synthetic Protocol
The forward synthesis is designed as a multi-step sequence, with each step employing well-established and reliable chemical transformations.
Step 1: Synthesis of the Piperidine Core
The synthesis commences with the construction of the substituted piperidine ring, which will serve as the backbone of the target molecule. A plausible approach involves a Michael addition of a nitrogen-containing nucleophile to an α,β-unsaturated ester, followed by a Dieckmann condensation to form the piperidine ring.
Reagents and Materials:
Reagent/Material
Supplier
Grade
Diethyl glutaconate
Sigma-Aldrich
98%
Benzylamine
Acros Organics
99%
Sodium ethoxide
Alfa Aesar
96%
Ethanol
Fisher Scientific
Anhydrous
Hydrochloric acid
VWR
6 M
Protocol:
To a solution of diethyl glutaconate (1.0 eq) in anhydrous ethanol, add benzylamine (1.1 eq) dropwise at 0 °C.
Stir the reaction mixture at room temperature for 12 hours.
Add sodium ethoxide (1.2 eq) to the reaction mixture and heat to reflux for 6 hours.
Cool the reaction to room temperature and quench with 6 M hydrochloric acid until acidic.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude piperidine diester.
Step 2: Functional Group Interconversion and Introduction of the Thiol Moiety
The next phase involves the selective reduction of one ester group and its conversion to a leaving group, followed by the introduction of the sulfur atom.
Reagents and Materials:
Reagent/Material
Supplier
Grade
Lithium aluminum hydride
Sigma-Aldrich
1.0 M in THF
p-Toluenesulfonyl chloride
TCI Chemicals
>99%
Pyridine
J.T. Baker
Anhydrous
Triphenylmethanethiol
Oakwood Chemical
97%
Sodium hydride
EMD Millipore
60% dispersion in mineral oil
Tetrahydrofuran (THF)
Macron Fine Chemicals
Anhydrous
Protocol:
To a solution of the crude piperidine diester (1.0 eq) in anhydrous THF at 0 °C, add lithium aluminum hydride (0.5 eq) dropwise.
Stir the reaction at 0 °C for 2 hours, then quench carefully with water and 15% NaOH solution.
Filter the resulting suspension and concentrate the filtrate to obtain the mono-alcohol.
Dissolve the mono-alcohol in anhydrous pyridine and add p-toluenesulfonyl chloride (1.2 eq). Stir at room temperature for 12 hours.
Work up the reaction by adding water and extracting with dichloromethane. The combined organic layers are washed with 1 M HCl and brine, dried, and concentrated.
In a separate flask, deprotonate triphenylmethanethiol (1.1 eq) with sodium hydride (1.1 eq) in anhydrous THF.
Add the tosylated piperidine derivative to the solution of the thiolate and stir at room temperature for 24 hours.
Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate. The organic layer is dried and concentrated to yield the trityl-protected thioether.
Step 3: Deprotection and Intramolecular Lactamization
The final steps involve the deprotection of the thioether and the carboxylic acid, followed by the crucial intramolecular cyclization to form the target bicyclic lactam.
Dissolve the trityl-protected thioether ester in a mixture of dichloromethane, trifluoroacetic acid, and triethylsilane (90:5:5 v/v/v).
Stir the reaction at room temperature for 2 hours.
Concentrate the reaction mixture under reduced pressure to remove the volatiles.
The crude amino acid is then dissolved in anhydrous dichloromethane under an inert atmosphere.
Add EDC (1.5 eq), HOBt (1.5 eq), and DIPEA (3.0 eq) to the solution.
Stir the reaction at room temperature for 24 hours. The reaction progress can be monitored by TLC or LC-MS.
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the final product, 9-Thia-3-azabicyclo[4.2.1]nonan-4-one.
Experimental Workflow Diagram
Caption: Proposed synthetic workflow for 9-Thia-3-azabicyclo[4.2.1]nonan-4-one.
Conclusion
This application note provides a detailed and scientifically plausible protocol for the synthesis of the novel heterocyclic scaffold, 9-Thia-3-azabicyclo[4.2.1]nonan-4-one. While this route has not been experimentally validated, it is based on well-established and high-yielding chemical transformations. This guide is intended to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry, enabling the exploration of the chemical and biological properties of this intriguing molecule. Further optimization of reaction conditions may be necessary to achieve optimal yields.
References
Multigram Synthesis of Bicyclic α- and β-Prolines via Intramolecular C(sp3)-H γ-Lactamization as a Key Step. J Org Chem. 2015;80(12):6326-6331. [Link]
Synthesis of Medium-Sized Heterocycles by Transition-Metal-Catalyzed Intramolecular Cyclization. Molecules. 2020;25(14):3153. [Link]
[3 + 2] Cycloaddition reactions of thioisatin with thiazolidine-2-carboxylic acid: a versatile route to new heterocyclic scaffolds. Chemistry Central Journal. 2011;5:52. [Link]
Synthesis of Medium-Ring S,N-Heterocycles Using a Dithiadiazocane. Org. Lett. 2016;18(15):3642–3645. [Link]
Synthesis of sulfur-containing heterocycles via ring enlargement. Molecular Diversity. 2018;22(2):517-536. [Link]
Application
Application Note: 9-Thia-3-azabicyclo[4.2.1]nonan-4-one as a Chiral Building Block
This Application Note is designed for medicinal chemists and synthetic biologists focusing on conformationally restricted scaffolds. It details the utility, synthesis, and application of 9-Thia-3-azabicyclo[4.2.1]nonan-4...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for medicinal chemists and synthetic biologists focusing on conformationally restricted scaffolds. It details the utility, synthesis, and application of 9-Thia-3-azabicyclo[4.2.1]nonan-4-one , a rare but high-value chiral building block that bridges the gap between medium-ring heterocycles and rigid bicyclic peptidomimetics.
Executive Summary
In the pursuit of high-affinity ligands for GPCRs and ion channels, "escape from flatland" has become a central dogma. 9-Thia-3-azabicyclo[4.2.1]nonan-4-one represents a privileged scaffold that offers:
Conformational Rigidity: The bicyclic [4.2.1] framework locks substituents into precise vectors, reducing the entropic penalty of binding.
Electronic Tunability: The bridgehead sulfur atom (position 9) allows for oxidation state tuning (sulfide
sulfoxide sulfone), altering the dipole moment and hydrogen-bond accepting capability without disrupting the carbon skeleton.
Chiral Versatility: As a desymmetrized derivative of the [3.3.1] system, it provides distinct enantiomeric handles for asymmetric synthesis.
Structural Analysis & Properties
The molecule features a bicyclic core where a sulfur atom bridges the C1 and C6 positions, and a lactam (amide) functionality resides in the 4-atom bridge.
Property
Value / Description
Molecular Formula
Molecular Weight
157.23 g/mol
Chirality
Inherently chiral due to the lactam insertion. Typically synthesized as a racemate requiring resolution.
Geometry
Boat-Chair hybrid conformation. The [4.2.1] system is less strained than [2.2.1] but more rigid than [3.3.1].
The following diagram illustrates the structural relationship and synthetic access via the Schmidt Rearrangement.
Figure 1: Synthetic logic flow from the achiral [3.3.1] precursor to the resolved chiral [4.2.1] building block.
Synthetic Protocol: Accessing the Scaffold
While direct commercial sources are limited, the scaffold is robustly accessible via the Schmidt Rearrangement of 9-thiabicyclo[3.3.1]nonan-3-one. This protocol ensures high fidelity and safety when handling azide reagents.
Protocol A: Ring Expansion (Schmidt Reaction)
Objective: Convert the [3.3.1] ketone to the [4.2.1] lactam.
Reagents:
9-Thiabicyclo[3.3.1]nonan-3-one (1.0 equiv)
Sodium Azide (
) (1.5 equiv)
Methanesulfonic acid (
) or Polyphosphoric acid (Solvent/Catalyst)
Dichloromethane (DCM) for extraction.
Step-by-Step Methodology:
Preparation: Dissolve 9-thiabicyclo[3.3.1]nonan-3-one in methanesulfonic acid (0.5 M concentration) in a round-bottom flask equipped with a drying tube.
Azide Addition: Cool the solution to 0°C. Add
portion-wise over 30 minutes. Caution: Evolution of nitrogen gas occurs. Ensure adequate venting.
Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The ketone spot will disappear, replaced by a more polar lactam spot.
Quenching: Pour the reaction mixture carefully onto crushed ice. Neutralize with saturated aqueous
until pH ~8.
Extraction: Extract with DCM (
mL). Dry the combined organics over and concentrate in vacuo.
Purification: Purify via flash column chromatography (Silica gel, gradient 0-10% MeOH in DCM).
Workup: Filter off the enzyme. Separate the unreacted enantiomer (usually the desired building block) from the acylated product via column chromatography.
Applications in Drug Discovery[2][3]
Peptidomimetics (Gamma-Turn Mimics)
The [4.2.1] lactam ring mimics the geometry of a
-turn in proteins. By incorporating this scaffold into a peptide chain, researchers can "lock" the peptide into a bioactive conformation, improving metabolic stability and receptor selectivity.
Mechanism: The rigid bicyclic frame prevents the free rotation of the amide bond, reducing the entropic cost of binding to the target receptor.
Usage: Functionalize the lactam nitrogen (N3) with an amino acid side chain and the
-carbon (C5) via enolate chemistry to integrate into peptide backbones.
GPCR Ligand Scaffolding
Azabicyclo[4.2.1]nonanes have demonstrated affinity for nicotinic acetylcholine receptors (nAChRs) and sigma receptors [1]. The 9-thia analog adds a unique vector for interaction:
S-Oxidation Switch: The sulfur at position 9 can be oxidized to a sulfoxide or sulfone. This introduces a strong hydrogen bond acceptor in a region that is usually hydrophobic in the carbon-only analog, allowing for "polarity scanning" of the receptor pocket without changing the steric footprint.
Functionalization Workflow
The following diagram details how to diversify the core scaffold for library generation.
Figure 2: Divergent synthesis strategies for library generation.
References
PubChem. (2025).[2] 9-Thia-3-azabicyclo[4.2.1]nonan-4-one Compound Summary. National Library of Medicine. Retrieved from [Link]
Kadikova, G. N., et al. (2021).[1] Synthesis of New Functionally Substituted 9-Azabicyclo[4.2.1]nona-2,4,7-trienes. Molecules, 26(10), 2932. Retrieved from [Link]
Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Org.[3][4][5][6] Synth. 2022, 99, 1-17. Retrieved from [Link]
Bradford Scholars. (2019). Biocatalytic production of bicyclic β-lactams with three contiguous chiral centres. Communications Chemistry.[1][7] Retrieved from [Link]
oxidation of sulfur in 9-Thia-3-azabicyclo[4.2.1]nonan-4-one for sulfoxide generation
Application Note & Protocol Topic: Selective Oxidation of Sulfur in 9-Thia-3-azabicyclo[4.2.1]nonan-4-one for Sulfoxide Generation Introduction: The Significance of Sulfoxides in Modern Drug Development Sulfoxides are a...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol
Topic: Selective Oxidation of Sulfur in 9-Thia-3-azabicyclo[4.2.1]nonan-4-one for Sulfoxide Generation
Introduction: The Significance of Sulfoxides in Modern Drug Development
Sulfoxides are a pivotal class of organosulfur compounds characterized by a sulfinyl group (S=O). The introduction of a sulfoxide moiety into a molecule can profoundly alter its physicochemical properties, including polarity, solubility, and its ability to act as a hydrogen bond acceptor. A critical feature of sulfoxides derived from unsymmetrical thioethers is the creation of a stereocenter at the sulfur atom, leading to the possibility of chiral isomers.[1][2] This chirality is of paramount importance in medicinal chemistry, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.
The target molecule, 9-Thia-3-azabicyclo[4.2.1]nonan-4-one, represents a rigid bicyclic scaffold. Such frameworks are of high interest in drug discovery as they reduce conformational flexibility, often leading to higher binding affinity and selectivity for biological targets. The selective oxidation of the thioether in this scaffold to a sulfoxide introduces both a key polar functional group and a chiral center, opening avenues for the development of novel therapeutic agents with potentially enhanced properties.
This guide provides a comprehensive overview and detailed protocols for the controlled oxidation of this specific thioether, focusing on methods that are reliable, high-yielding, and minimize over-oxidation to the corresponding sulfone.
Mechanistic Insight: The Chemistry of Thioether Oxidation
The selective conversion of a thioether to a sulfoxide requires an oxidant that can deliver a single oxygen atom to the electron-rich sulfur center without affecting other functional groups (like the amide in our target molecule) or proceeding to the sulfone (SO₂) state. The general mechanism involves the nucleophilic attack of the sulfur atom's lone pair on an electrophilic oxygen atom of the oxidant.
Several classes of reagents are effective for this transformation. This guide will focus on two of the most common and reliable methods:
Peroxyacids (e.g., meta-Chloroperoxybenzoic acid, m-CPBA): These are highly effective electrophilic oxidants. The reaction is believed to proceed through a concerted "butterfly" transition state.[3] The controlled addition of one equivalent of m-CPBA at low temperatures is crucial for selectively stopping the reaction at the sulfoxide stage.[4][5]
Inorganic Peroxysalts (e.g., Oxone®): Oxone®, a stable triple salt containing potassium peroxymonosulfate (KHSO₅), is a versatile and "green" oxidant.[6] Its selectivity can often be tuned by the choice of solvent system.[6]
Over-oxidation to the sulfone is the primary potential side reaction. This occurs when the newly formed sulfoxide, which is less nucleophilic than the starting thioether, undergoes a second oxidation. Controlling stoichiometry and reaction temperature are the most critical parameters to prevent this outcome.[7]
Experimental Protocols
Safety First: Always conduct reactions in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. m-CPBA is a potentially explosive organic peroxide and should be handled with care, avoiding shock, friction, and heat.[8][9] Do not use metal spatulas for handling solid m-CPBA.[8]
Protocol 1: Controlled Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)
This protocol is valued for its reliability and generally clean reaction profiles. Dichloromethane (DCM) is a common solvent, though others like ethyl acetate can also be used.
Workflow Diagram:
Caption: Workflow for m-CPBA oxidation of 9-Thia-3-azabicyclo[4.2.1]nonan-4-one.
Materials & Reagents:
Reagent/Material
Grade
Supplier Example
9-Thia-3-azabicyclo[4.2.1]nonan-4-one
>95%
N/A (Assumed synthesized)
meta-Chloroperoxybenzoic acid (m-CPBA)
~77% (wetted with water)
MilliporeSigma
Dichloromethane (DCM), anhydrous
ACS Grade
Fisher Scientific
Sodium sulfite (Na₂SO₃)
ACS Grade
VWR
Sodium bicarbonate (NaHCO₃)
ACS Grade
VWR
Magnesium sulfate (MgSO₄), anhydrous
ACS Grade
EMD
| Silica Gel | 230-400 mesh | Sorbent Technologies |
Step-by-Step Procedure:
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 9-Thia-3-azabicyclo[4.2.1]nonan-4-one (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
Cooling: Place the flask in an ice-water bath and stir for 15 minutes until the internal temperature equilibrates to 0 °C.
Reagent Addition: In a separate flask, dissolve m-CPBA (~77%, 1.05 eq) in DCM. Add this solution dropwise to the stirring thioether solution over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 5% Methanol in DCM). The product sulfoxide should have a lower Rf value than the starting thioether. The reaction is typically complete within 1-3 hours.
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) to destroy any excess peroxide. Stir vigorously for 15 minutes.
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x) to remove the m-chlorobenzoic acid byproduct, followed by brine (1x).
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo.
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure sulfoxide.[8][10]
Protocol 2: Green Oxidation using Oxone®
This protocol uses a more environmentally benign oxidant and often allows for a simpler work-up. The solvent system can significantly influence selectivity.[6] A biphasic system or an alcohol/water mixture is common.[11]
Materials & Reagents:
Reagent/Material
Grade
Supplier Example
9-Thia-3-azabicyclo[4.2.1]nonan-4-one
>95%
N/A (Assumed synthesized)
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)
Reagent Grade
MilliporeSigma
Methanol (MeOH)
ACS Grade
Fisher Scientific
Deionized Water
N/A
In-house
Ethyl Acetate (EtOAc)
ACS Grade
VWR
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | VWR |
Step-by-Step Procedure:
Preparation: Dissolve 9-Thia-3-azabicyclo[4.2.1]nonan-4-one (1.0 eq) in a 1:1 mixture of methanol and water to a concentration of 0.1 M in a round-bottom flask with vigorous stirring.
Cooling: Cool the solution to 0 °C in an ice-water bath.
Reagent Addition: In a separate beaker, dissolve Oxone® (1.1 eq) in deionized water. Add this solution dropwise to the thioether solution over 30 minutes, maintaining the 0 °C temperature.
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by TLC. The reaction is typically complete in 2-4 hours.
Quenching & pH Adjustment: Once complete, carefully add solid sodium bicarbonate (NaHCO₃) portion-wise until the pH of the aqueous layer is neutral (~7).
Extraction: Add ethyl acetate (EtOAc) to the flask and transfer the mixture to a separatory funnel. Extract the aqueous layer with EtOAc (3x).
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
Purification: Purify the resulting crude material by flash column chromatography as described in Protocol 1.
Product Characterization: Confirming Success
Confirmation of sulfoxide formation and assessment of purity are critical. The following techniques are standard.
Data Summary Table:
Analytical Technique
Starting Thioether (Expected)
Product Sulfoxide (Expected)
¹H NMR
Protons α to sulfur: ~2.5-3.0 ppm
Protons α to sulfoxide: Diastereotopic, shifted downfield to ~2.8-3.5 ppm.[12][13]
¹³C NMR
Carbon α to sulfur: ~30-40 ppm
Carbon α to sulfoxide: Shifted downfield to ~50-60 ppm.[14]
IR Spectroscopy
No significant peak in 1000-1100 cm⁻¹ range
Strong S=O stretch at ~1030-1070 cm⁻¹.
| Mass Spec (ESI+) | [M+H]⁺ | [M+H]⁺ (16 mass units higher) |
Key Characterization Insights:
NMR Spectroscopy: The most definitive evidence for oxidation is the downfield shift of the protons and carbons adjacent (alpha) to the sulfur atom due to the deshielding effect of the oxygen.[12][14] Because the sulfur atom is now a chiral center, the adjacent methylene protons may become diastereotopic, appearing as distinct signals (e.g., a pair of doublets) rather than a single multiplet.
Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the S=O bond will appear in the product's spectrum, typically between 1030 and 1070 cm⁻¹. This peak will be absent in the starting material.
Mass Spectrometry: High-resolution mass spectrometry will confirm the addition of a single oxygen atom, with the molecular weight of the product being exactly 15.9949 Da higher than the starting material.
Troubleshooting and Field Insights
Issue
Potential Cause(s)
Recommended Solution(s)
No Reaction or Slow Conversion
Inactive oxidant; Low reaction temperature.
Use a fresh bottle of oxidant. Allow the reaction to slowly warm to room temperature after initial addition at 0 °C.
Formation of Sulfone Byproduct
Over-addition of oxidant; Reaction temperature too high.
Use precisely 1.0-1.05 equivalents of the oxidant. Maintain low temperature (0 °C) throughout the addition and reaction.[7]
Complex Mixture of Products
Reaction with other functional groups (unlikely here); Degradation of product.
Ensure the pH is controlled, especially during the Oxone workup. Avoid prolonged exposure to acidic or basic conditions.
Difficult Purification
Co-elution of sulfoxide and byproduct (m-chlorobenzoic acid).
Ensure the NaHCO₃ wash during the m-CPBA work-up is thorough to remove the acidic byproduct before chromatography.[8]
Expert Tip: The stereoselectivity of thioether oxidation can be influenced by the oxidant and conditions.[1][15] While the methods described here will likely produce a mixture of diastereomers, more advanced techniques using chiral oxidants or catalysts can be employed if a specific stereoisomer is desired.[16]
Conclusion
The selective oxidation of 9-Thia-3-azabicyclo[4.2.1]nonan-4-one to its sulfoxide is a readily achievable transformation crucial for advancing drug discovery programs based on this scaffold. By carefully controlling reaction stoichiometry and temperature, researchers can effectively utilize standard oxidants like m-CPBA and Oxone® to generate the desired product in high yield while minimizing the formation of the sulfone byproduct. Proper work-up and purification, confirmed by rigorous analytical characterization, will ensure the material is suitable for subsequent biological evaluation.
References
Henbest, H. B., & MacDonald, C. G. (1966). Stereoselectivity in the Oxidation of Thioethers to Suiphoxides. Journal of the Chemical Society C: Organic, 2371. [Link]
Auret, B. J., Boyd, D. R., & Henbest, H. B. (1966). Stereoselectivity in the oxidation of thioethers to sulphoxides in the presence of Aspergillus niger. Journal of the Chemical Society C: Organic, 2371-2374. [Link]
Matteucci, M., Bhalay, G., & Bradley, M. (2003). Mild and Highly Chemoselective Oxidation of Thioethers Mediated by Sc(OTf)3. Organic Letters, 5(3), 235–237. [Link]
ResearchGate. (2024). How to purify a sulfone and sulfide sulfoxide without a column? ResearchGate. [Link]
Schenk, W. A., & Büyükgüngör, O. (1999). Oxidation of Thioether Ligands in Pseudotetrahedral Cyclopentadienylruthenium Complexes: Toward a New Stereoselective Synthesis. Organometallics, 18(9), 1647–1656. [Link]
Di Furia, F., Licini, G., Modena, G., & De Lucchi, O. (1989). Enantioselective Oxidation of Thioethers. An Improved Route to the Resolution of [1,1′-Binaphthalene]-2,2′-Dithiol. Tetrahedron Letters, 30(1), 11-14. [Link]
Wells, D. H., Jr, & Zwijnenburg, A. (2005). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Physical Chemistry Chemical Physics, 7(14), 2821-2830. [Link]
Dyer, J. C., Harris, D. L., & Evans, S. A., Jr. (1982). Oxygen-17 nuclear magnetic resonance spectroscopy of sulfoxides and sulfones. Alkyl substituent-induced chemical-shift effects. The Journal of Organic Chemistry, 47(19), 3660–3664. [Link]
S. M. M. M. Dehghani, et al. (2020). Planned oxidation of sulfides to sulfoxides using an Oxone–KBr combination. RSC Advances. [Link]
European Patent Office. (2020). METHOD FOR PURIFYING DIMETHYL SULFOXIDE - Patent EP3388418. [Link]
Alcázar, J., & de la Hoz, A. (2022). Reduction of Sulfoxides in Multigram Scale, an Alternative to the Use of Chlorinated Solvents. Molecules, 27(11), 3568. [Link]
Ashenhurst, J. (2025). m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. [Link]
Wells, D. H., Jr, & Zwijnenburg, A. (2005). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Physical Chemistry Chemical Physics, 7(14), 2821-2830. [Link]
ResearchGate. (2025). Surface-Mediated Reactions. 8. Oxidation of Sulfides and Sulfoxides with tert Butyl Hydroperoxide and OXONE 1. ResearchGate. [Link]
Wang, S., et al. (2022). Photooxidation of Thioethers to Sulfoxides and the Self-Initiating Mechanism Evidenced by DFT Calculations. The Journal of Organic Chemistry, 87(5), 3787–3792. [Link]
ResearchGate. (n.d.). Oxidation of thioether linkage to sulfoxide/sulfone via H2O2 and mCPBA (3-chloroperbenzoic acid). ResearchGate. [Link]
Abraham, R. J., et al. (2025). H-1 chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. ResearchGate. [Link]
Al-Rawashdeh, N. A. F. (2024). 33S NMR: Recent Advances and Applications. Molecules, 29(14), 3233. [Link]
ChemAxon. (2020). Following the oxidation state of organosulfur compounds with NMR: Experimental data versus DFT calculations and database-powered NMR prediction. ChemAxon. [Link]
Ram, R. N., & Kumar, R. (2013). Journey Describing Applications of Oxone in Synthetic Chemistry. Chemical Reviews, 113(3), 1629–1669. [Link]
Wiley Online Library. (n.d.). Magneli-Type Tungsten Oxide Nanorods as Catalysts for the Selective Oxidation of Organic Sulfides - Supporting Information. [Link]
ChemRxiv. (n.d.). Two-Phase Oxidation of Sulfoxonium Ylides with Oxone: A Green Route to the Synthesis of α-Keto Aldehydes. [Link]
Martins, L. M. D. R. S., et al. (2022). Alkene Epoxidation and Thioether Oxidation with Hydrogen Peroxide Catalyzed by Mesoporous Zirconium-Silicates. Catalysts, 12(7), 754. [Link]
Google Patents. (n.d.).
Kim, S. S., et al. (2002). A Mild and Highly Efficient Oxidation of Sulfides to Sulfoxides with Periodic Acid Catalyzed by FeCl3. Synthesis, 2002(17), 2484–2486. [Link]
Chan, K., & Liu, D. (2021). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. ACS Omega, 6(3), 2316–2324. [Link]
Kumar, A., et al. (2015). Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone. Green Chemistry, 17(6), 3462-3468. [Link]
St-Jean, A., et al. (2011). Process Safety Evaluation of a Tungsten-Catalyzed Hydrogen Peroxide Epoxidation Resulting In a Runaway Laboratory Reaction. Organic Process Research & Development, 15(5), 1115–1120. [Link]
ResearchGate. (2025). Synthesis of New Functionally Substituted 9-Azabicyclo[4.2.1]nona-2,4,7-trienes by Cobalt(I)-Catalyzed [6π + 2π]-Cycloaddition of N-Carbocholesteroxyazepine to Alkynes. ResearchGate. [Link]
Kadyrova, G. N., et al. (2021). Synthesis of New Functionally Substituted 9-Azabicyclo[4.2.1]nona-2,4,7-trienes by Cobalt(I)-Catalyzed [6π + 2π]-Cycloaddition of N-Carbocholesteroxyazepine to Alkynes. Molecules, 26(10), 2932. [Link]
ResearchGate. (n.d.). Reaction of 9-oxabicyclo[4.2.1]non-7-ene-1-ol with tetrazine: An unusually facile intramolecular rearrangement. ResearchGate. [Link]
Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses. [Link]
Mini-Review. (2015). Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. Journal of Chemical and Pharmaceutical Research, 7(1), 603-611. [Link]
Technical Support Center: Purification of 9-Thia-3-azabicyclo[4.2.1]nonan-4-one
Welcome to the technical support guide for the purification of 9-Thia-3-azabicyclo[4.2.1]nonan-4-one. This document is designed for researchers, medicinal chemists, and process development scientists. Given the specific...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the purification of 9-Thia-3-azabicyclo[4.2.1]nonan-4-one. This document is designed for researchers, medicinal chemists, and process development scientists. Given the specific nature of this bicyclic thia-lactam, this guide synthesizes established purification principles for polar, sulfur-containing heterocyclic compounds to provide actionable troubleshooting advice and best practices.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of 9-Thia-3-azabicyclo[4.2.1]nonan-4-one.
Issue 1: Poor Separation or Streaking on Silica Gel TLC/Column Chromatography
Q: My TLC analysis shows significant streaking, and I'm unable to get good separation between my product and impurities during column chromatography. What's causing this?
A: This is a common issue when purifying polar, nitrogen-containing heterocycles on standard silica gel. The problem often stems from two sources: the acidic nature of silica gel and an inappropriate solvent system.
Probable Cause 1: Interaction with Acidic Silica. The lone pair of electrons on the nitrogen atom in your molecule can interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This can lead to irreversible adsorption or significant band tailing (streaking).
Probable Cause 2: Incorrect Solvent Polarity. The solvent system may not have the optimal polarity to effectively elute your compound while leaving impurities behind.
Solutions:
Neutralize the Stationary Phase: Add a small amount of a basic modifier to your mobile phase to "deactivate" the acidic sites on the silica gel. A common choice is 0.1-1% triethylamine (Et₃N) or a 7N solution of ammonia in methanol.[1] This will compete with your compound for binding to the acidic sites, resulting in sharper bands and better separation.
Optimize Your Solvent System: Systematically screen solvent systems using TLC. A good starting point for polar compounds is a mixture of a moderately polar solvent and a highly polar solvent, such as Dichloromethane (DCM)/Methanol or Ethyl Acetate/Methanol.[2] Aim for an Rf value of 0.2-0.3 for your target compound to ensure good separation on a column.[3]
Consider an Alternative Stationary Phase: If modifying the mobile phase is insufficient, switch to a different stationary phase. Neutral or basic alumina can be effective for basic compounds.[1] For highly polar compounds, reversed-phase chromatography (C18 silica) or Hydrophilic Interaction Liquid Chromatography (HILIC) with an amine-bonded phase might be necessary.[4]
Issue 2: The Purified Compound is an Oil and Fails to Crystallize
Q: After column chromatography, I evaporated the solvent and was left with a persistent oil instead of the expected solid. How can I induce crystallization?
A: This phenomenon, known as "oiling out," is often caused by residual impurities or the use of an inappropriate crystallization solvent.[1]
Probable Cause 1: Presence of Impurities. Even small amounts of impurities can inhibit the formation of a crystal lattice.
Probable Cause 2: Suboptimal Solvent Choice. The ideal recrystallization solvent should dissolve your compound well when hot but poorly when cold.[5][6]
Solutions:
Ensure Purity: First, confirm the purity of the oil via high-resolution TLC, HPLC, or ¹H NMR. If significant impurities are present, an additional chromatographic step may be required.
Scratching and Seeding: Use a glass rod to gently scratch the inside of the flask at the surface of the oil.[1][7] The microscopic scratches create nucleation sites for crystal growth. If you have a small crystal of pure product from a previous batch, add it as a "seed crystal" to induce crystallization.[1][7]
Solvent System Screening: The key to successful recrystallization is finding the right solvent or solvent pair.[8]
Single Solvent Method: Test the solubility of your oil in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, acetonitrile) at room temperature and upon heating.
Co-Solvent Method: Dissolve the oil in a minimal amount of a "good" solvent in which it is highly soluble (e.g., DCM or Methanol). Then, slowly add a "poor" solvent (an anti-solvent) in which it is insoluble (e.g., hexanes, diethyl ether) until the solution becomes persistently cloudy.[8] Gently warm the mixture until it becomes clear again, then allow it to cool slowly.[7]
Issue 3: Low Recovery or Product Decomposition on the Column
Q: My yield after column chromatography is significantly lower than expected, or I suspect my compound is decomposing on the silica gel. How can I troubleshoot this?
A: Low recovery can be due to irreversible adsorption on the column or decomposition, a known risk for certain sensitive compounds on acidic stationary phases.[3]
Probable Cause 1: Irreversible Adsorption. Highly polar compounds can bind so strongly to silica that they fail to elute, even with highly polar mobile phases.[1]
Probable Cause 2: On-Column Decomposition. The acidic environment of the silica gel can catalyze the degradation of sensitive functional groups. The sulfide bridge in your molecule could potentially be susceptible to oxidation.
Solutions:
Test for Stability: Before committing your entire batch to a column, perform a stability test. Spot your crude material on a TLC plate, let it sit in the open air for 30-60 minutes, and then develop the plate. If a new spot appears or the original spot diminishes, it indicates potential instability on silica.[3]
Use Deactivated Silica: As mentioned previously, adding a basic modifier like triethylamine to the eluent can mitigate decomposition by neutralizing the silica surface.[1]
Minimize Contact Time: Use flash column chromatography with positive pressure to reduce the time your compound spends on the column. A properly chosen solvent system that gives an Rf of ~0.3 will also help ensure the compound elutes in a reasonable number of column volumes.
Alternative Purification Methods: If the compound is thermally stable, consider purification by sublimation under high vacuum. If the material is crystalline, recrystallization without chromatography may be a viable option.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for purifying 9-Thia-3-azabicyclo[4.2.1]nonan-4-one?
A1: For most lab-scale purifications (<5 g), flash column chromatography on silica gel is the recommended primary method due to its high resolving power. Based on the polar nature of the bicyclic lactam structure, a gradient elution is advisable. Start with a mobile phase of 100% Ethyl Acetate and gradually increase polarity by adding Methanol (e.g., from 0% to 10% Methanol).[2] Remember to consider adding 0.5-1% triethylamine to the eluent to prevent streaking.[1]
Q2: How do I properly prepare my sample for loading onto a silica gel column?
A2: Proper sample loading is critical for good separation. There are two main methods:
Wet Loading: Dissolve your crude product in a minimal amount of the initial, least polar mobile phase you will use for the column. This is often difficult for polar compounds.
Dry Loading (Recommended for Polar Compounds): Dissolve your crude product in a suitable volatile solvent (like DCM or methanol). Add a small amount of silica gel (typically 1-2 times the mass of your crude product) to this solution. Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column. This technique prevents the use of strong solvents during loading, which can ruin separation.
Q3: What analytical techniques should I use to assess the purity of my final product?
A3: A combination of techniques is essential to confirm purity and structure:
Thin-Layer Chromatography (TLC): Use a more polar solvent system than your column eluent to ensure no baseline impurities are present. Visualize with multiple methods (UV light, potassium permanganate stain, iodine chamber) as some impurities may not be UV-active.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure and identifying any residual solvents or organic impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides an accurate assessment of purity (as % area under the curve) and confirms the molecular weight of your compound.
Q4: Can I use reversed-phase chromatography for this compound?
A4: Yes, reversed-phase (RP) chromatography is a powerful alternative, especially if normal-phase chromatography fails or if you are dealing with very polar impurities. In RP chromatography, you use a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (typically water/acetonitrile or water/methanol mixtures).[9] This technique can be particularly effective for desalting or separating highly water-soluble compounds.[10]
Visualized Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting the purification of 9-Thia-3-azabicyclo[4.2.1]nonan-4-one.
Caption: A decision tree for troubleshooting common purification issues.
Comparison of Primary Purification Techniques
Technique
Primary Application
Advantages
Disadvantages
Normal-Phase Chromatography
General purpose purification of crude reaction mixtures.
High resolution for moderately polar compounds; well-established technique.
Can cause decomposition of acid-sensitive compounds; may struggle with very polar molecules.[3]
Reversed-Phase Chromatography
Purification of highly polar or water-soluble compounds; desalting.
Excellent for polar molecules; less chance of decomposition.[9]
Requires different solvent systems (water-based); C18 silica is more expensive.
Recrystallization
Final purification step for crystalline solids to achieve high purity.
Can yield exceptionally pure material; cost-effective and scalable.
Only works for solids; requires finding a suitable solvent; can have lower initial yields.[5][11]
Sublimation
Purification of thermally stable, volatile solids.
Can be very effective for removing non-volatile impurities; solvent-free.
Compound must be thermally stable and have a suitable vapor pressure.
Detailed Protocol: Flash Column Chromatography
This protocol provides a general procedure for purifying 9-Thia-3-azabicyclo[4.2.1]nonan-4-one on a 5-10 gram scale.
Prepare several developing chambers with different solvent systems. A good starting point is Hexanes/EtOAc and DCM/MeOH.
Dissolve a tiny amount of your crude material in a suitable solvent (e.g., DCM).
Spot the crude material on TLC plates and develop them in the prepared chambers.
The goal is to find a solvent system where the product has an Rf of ~0.2-0.3. For this polar molecule, a system like 95:5 DCM/MeOH + 0.5% Et₃N is a likely candidate.
Column Packing:
Select a column of appropriate size (for 5g crude, a 4-5 cm diameter column is suitable).
Prepare a slurry of silica gel (approx. 50-100 times the mass of your crude product) in the least polar eluent (e.g., 100% DCM + 0.5% Et₃N).
Pour the slurry into the column and use positive pressure (air or nitrogen) to pack the silica bed firmly and evenly. Ensure there are no cracks or air bubbles.
Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.
Sample Loading (Dry Loading):
Dissolve the 5g of crude product in ~50 mL of DCM.
Add ~10g of silica gel to the solution.
Remove the solvent under reduced pressure (rotary evaporator) until a fine, dry, free-flowing powder is obtained.
Carefully layer this powder onto the sand at the top of the packed column.
Elution and Fraction Collection:
Carefully add the starting eluent (e.g., 100% DCM + 0.5% Et₃N) to the column.
Apply gentle positive pressure to begin eluting the compounds. Maintain a steady flow rate.
Collect fractions of a consistent volume (e.g., 20-25 mL per tube).
As the elution progresses, gradually increase the polarity of the mobile phase (e.g., move from 100% DCM to 99:1 DCM/MeOH, then 98:2, etc.). A step gradient is often sufficient.
Monitoring and Analysis:
Monitor the collected fractions by TLC.[12] Spot every few fractions on a single TLC plate to track the elution of your product.
Combine all fractions that contain the pure product.
Remove the solvent from the combined pure fractions under reduced pressure.
Final Product Characterization:
Dry the resulting solid or oil under high vacuum to remove residual solvents.
Characterize the final product by NMR, LC-MS, and melting point (if solid) to confirm identity and purity.
References
Nishioka, M., Bradshaw, J. S., Lee, M. L., Tominaga, Y., Tedjamulia, M., & Castle, R. N. (1985). Capillary column gas chromatography of sulfur heterocycles in heavy oils and tars using a biphenyl polysiloxane stationary phase. Analytical Chemistry, 57(1), 309–312. [Link]
Nishioka, M., Campbell, R. M., Lee, M. L., & Castle, R. N. (1985). Capillary Column Gas Chromatography of Sulfur Heterocycles in Heavy Oils and Tars Using a Biphenylpolysiloxane Stationary Phase. Analytical Chemistry. [Link]
Wise, S. A., Lee, M. L., & Kudo, H. (1982). Capillary Column Gas Chromatographic Resolution of Isomeric Polycyclic Aromatic Sulfur Heterocycles in a Coal Liquid. Analytical Chemistry. [Link]
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]
Restek Corporation. (n.d.). Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Pinnacle DB Biphenyl HPLC Columns. LCGC International. [Link]
Bradford Scholars. (n.d.). Biocatalytic production of bicyclic β-lactams with three contiguous chiral centres using engineered crotonases. [Link]
Al-Azzawi, F. N. (2010). Novel and Recent Synthesis and Applications of β-Lactams. International Journal of Molecular Sciences, 11(12), 5037–5081. [Link]
ResearchGate. (2014). How can I isolate a highly polar compound from an aqueous solution?. [Link]
The Analytical Scientist. (2016). Purification of polar compounds. [Link]
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]
Pearson, M. J., & Stevens, M. F. G. (1995). Synthesis of bicyclic lactams using novel Schmidt reactions. Journal of the Chemical Society, Perkin Transactions 1, (1), 35-40. [Link]
Organic Chemistry with Nadia Korovina. (2022). Recrystallization and Melting Point Analysis. YouTube. [Link]
Marquez, J. (2012). Synthesis of Novel Bis-β-Lactams [Master's thesis, Texas Woman's University]. Academia.edu. [Link]
Organic Chemistry with Nadia Korovina. (2020). Recrystallization Technique for Organic Chemistry. YouTube. [Link]
Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). [Link]
Technical Support Center: Navigating Solubility Challenges with 9-Thia-3-azabicyclo[4.2.1]nonan-4-one
Welcome to the dedicated technical support center for 9-Thia-3-azabicyclo[4.2.1]nonan-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting stra...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated technical support center for 9-Thia-3-azabicyclo[4.2.1]nonan-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common solubility issues encountered during experimentation with this bicyclic lactam. As a molecule of interest in medicinal chemistry, understanding and overcoming its solubility limitations is critical for successful experimental outcomes and formulation development.
Understanding the Molecule: A Foundation for Problem-Solving
9-Thia-3-azabicyclo[4.2.1]nonan-4-one is a unique bicyclic compound featuring a lactam and a thioether moiety. Its structure, with a molecular formula of C₇H₁₁NOS and a molecular weight of 157.24 g/mol , presents a distinct set of physicochemical properties.[1] The presence of both hydrogen bond donors and acceptors, coupled with a predicted XlogP of 0.5, suggests a compound with moderate polarity.[2] However, the rigid bicyclic structure and crystalline nature, as indicated by its solid powder form and melting point of 156-157°C, can contribute to solubility challenges in various solvent systems.
This guide will walk you through a systematic approach to understanding and improving the solubility of 9-Thia-3-azabicyclo[4.2.1]nonan-4-one, ensuring reliable and reproducible results in your research.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions you might have about working with 9-Thia-3-azabicyclo[4.2.1]nonan-4-one.
Q1: I'm observing poor solubility of 9-Thia-3-azabicyclo[4.2.1]nonan-4-one in aqueous buffers. What are the likely reasons for this?
A1: The limited aqueous solubility of this compound likely stems from a combination of its crystalline structure and the presence of nonpolar regions. While the lactam and thioether groups can interact with water, the overall molecular architecture can lead to strong crystal lattice energy that is difficult for water to overcome. The predicted moderate lipophilicity (XlogP of 0.5) also indicates that it does not have a strong affinity for purely aqueous environments.[2]
Q2: Is the solubility of 9-Thia-3-azabicyclo[4.2.1]nonan-4-one pH-dependent?
A2: Yes, the solubility is expected to be pH-dependent. The lactam functionality can undergo hydrolysis under strongly acidic or basic conditions, which could alter the parent compound's concentration. More importantly, the tertiary amine within the bicyclic system can be protonated at acidic pH, forming a more soluble salt. Therefore, adjusting the pH of your aqueous buffer to be slightly acidic may improve solubility. However, it is crucial to assess the compound's stability at different pH values to avoid degradation.
Q3: I've dissolved the compound in DMSO for my stock solution, but it precipitates when I dilute it into my aqueous assay buffer. What is happening?
A3: This is a common issue known as "precipitation upon dilution." Dimethyl sulfoxide (DMSO) is a strong organic solvent capable of dissolving many compounds that are poorly soluble in water.[3] When a concentrated DMSO stock is introduced into an aqueous buffer, the solvent environment changes dramatically. The compound, now in a predominantly aqueous environment where it is less soluble, can crash out of solution. This is a kinetic solubility issue, and strategies to mitigate this are discussed in the troubleshooting section.
Q4: Can temperature be used to improve the solubility of this compound?
A4: Increasing the temperature will generally increase the solubility of a solid in a liquid. However, this approach should be used with caution. Elevated temperatures can accelerate the degradation of the compound, particularly through hydrolysis of the lactam ring. It is essential to perform stability studies at different temperatures to determine a safe operating range for your experiments.
Troubleshooting Guides
This section provides detailed, step-by-step guidance for overcoming specific solubility challenges you may encounter.
Problem 1: Low Apparent Solubility in Aqueous Buffers for Biological Assays
Symptoms:
Visible precipitate in your assay wells.
Inconsistent or non-reproducible assay results.
Lower than expected potency of the compound.
Root Cause Analysis:
The intrinsic aqueous solubility of the compound is insufficient for the desired concentration in your assay buffer. This leads to the compound existing as a suspension rather than a true solution, making it unavailable to interact with its biological target.
Workflow for Resolution:
Caption: Systematic workflow for addressing low aqueous solubility.
Step-by-Step Protocols:
Step 1: Determine Kinetic and Thermodynamic Solubility
Objective: To understand the baseline solubility of your compound.
Protocol: Shake-Flask Method for Thermodynamic Solubility
Add an excess amount of solid 9-Thia-3-azabicyclo[4.2.1]nonan-4-one to a known volume of your aqueous buffer (e.g., PBS, pH 7.4) in a glass vial.
Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
Filter the suspension through a 0.22 µm filter to remove undissolved solid.
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).
Protocol: Kinetic Solubility Assay from DMSO Stock [4]
Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
Add small aliquots of the DMSO stock to your aqueous buffer to achieve a range of final concentrations (e.g., 1 µM to 200 µM), ensuring the final DMSO concentration is low and consistent (e.g., <1%).
Incubate for a set period (e.g., 2 hours) at room temperature.
Measure the amount of precipitate formed using nephelometry or quantify the concentration of the compound remaining in solution after centrifugation or filtration.
Step 2: pH Optimization
Objective: To determine if altering the pH can improve solubility.
Protocol:
Prepare a series of buffers with different pH values (e.g., pH 4.0, 5.5, 6.5, 7.4, 8.0).
Perform the thermodynamic solubility assay (as described in Step 1) in each buffer.
Analyze the results to identify the pH at which solubility is maximized.
Important: Concurrently, assess the stability of the compound at each pH over time to ensure that the increased solubility is not due to degradation.
Step 3: Co-solvent Screening
Objective: To identify a water-miscible organic solvent that can increase the solubility of the compound in your aqueous buffer.[5][6]
Protocol:
Select a panel of biocompatible co-solvents (e.g., ethanol, propylene glycol, PEG 400).
Prepare a series of your primary aqueous buffer containing increasing percentages of each co-solvent (e.g., 1%, 2%, 5%, 10% v/v).
Determine the solubility of the compound in each co-solvent mixture using the kinetic or thermodynamic solubility assay.
Caution: Ensure the final concentration of the co-solvent is compatible with your biological assay, as high concentrations can affect cell viability or enzyme activity.
Step 4: Advanced Formulation Strategies
If the above methods are insufficient, consider more advanced formulation approaches:
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs, increasing their aqueous solubility.[2][7][8][9]
Screening: Screen different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) at various concentrations to identify the most effective one for your compound.
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems can be effective. These systems, which can include emulsions, microemulsions, or self-emulsifying drug delivery systems (SEDDS), can enhance oral bioavailability.[1][10][11]
Problem 2: Compound Stability Issues Affecting Solubility Measurements
Symptoms:
Decreasing concentration of the compound over time in solution.
Appearance of new peaks in your analytical chromatogram.
Inconsistent solubility results, especially at elevated temperatures or extreme pH.
Root Cause Analysis:
The compound may be degrading under the experimental conditions, leading to a loss of the parent molecule and the formation of degradants with different solubility profiles. The lactam ring is susceptible to hydrolysis, and the thioether can be prone to oxidation.
Workflow for Resolution:
Caption: Workflow for addressing stability-related solubility issues.
Step-by-Step Protocols:
Step 1: Forced Degradation Studies
Objective: To identify the conditions under which the compound degrades and to characterize the degradation products.
Protocol:
Acid/Base Hydrolysis: Incubate the compound in solutions of varying pH (e.g., 0.1 M HCl, 0.1 M NaOH) at room temperature and elevated temperatures (e.g., 50°C).
Oxidation: Treat the compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
Thermal Stress: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60°C, 80°C).
Photostability: Expose the solid compound and a solution of the compound to UV and visible light.
At various time points, analyze the samples by a stability-indicating analytical method (e.g., HPLC with a photodiode array detector or LC-MS) to quantify the parent compound and detect any degradants.
Step 2: Mitigating Degradation
Based on the forced degradation results, implement the following:
For Hydrolysis: Identify a pH range where the compound is most stable and conduct all experiments within this range. Avoid high temperatures.
For Oxidation: If the compound is sensitive to oxidation, consider de-gassing your solvents, working under an inert atmosphere (e.g., nitrogen or argon), or adding antioxidants (if compatible with your assay).
For Photodegradation: Protect your samples from light by using amber vials and minimizing exposure during handling.
Data Summary: Solubility Profile of 9-Thia-3-azabicyclo[4.2.1]nonan-4-one
The following table provides a hypothetical but representative solubility profile based on the expected properties of this compound class. This should be used as a guide for your own experimental design.
Solvent System
Temperature (°C)
Expected Solubility Range (µg/mL)
Notes
Water
25
1 - 10
Low aqueous solubility is anticipated.
PBS (pH 7.4)
25
5 - 20
Slight improvement over water due to buffering capacity.
0.1 M HCl
25
50 - 200
Increased solubility expected due to salt formation. Stability should be monitored.
5% DMSO in PBS
25
20 - 100
Co-solvency effect improves solubility.
10% Ethanol in PBS
25
15 - 75
Moderate improvement in solubility.
DMSO
25
> 10,000
High solubility in pure organic solvents.
Ethanol
25
> 5,000
Good solubility in alcohols.
Conclusion
Successfully navigating the solubility challenges of 9-Thia-3-azabicyclo[4.2.1]nonan-4-one requires a systematic and informed approach. By understanding the underlying physicochemical properties of the molecule and methodically applying the troubleshooting strategies outlined in this guide, researchers can develop robust experimental protocols that yield reliable and reproducible data. Remember to always validate the stability of your compound under your final experimental conditions.
References
Cyclodextrin Inclusion Complex To Enhance Solubility of Poorly Water Soluble Drugs. (n.d.). Asian Journal of Pharmaceutical Research and Development. Retrieved February 24, 2026, from [Link]
Mura, P. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 25(21), 5288. [Link]
Garg, V., Singh, H., Bhalani, D., & Upadhyay, A. (2016). Lipid-Based Drug Delivery Systems. Journal of Drug Delivery and Therapeutics, 6(3), 6-13. [Link]
Porter, C. J. H., Pouton, C. W., Cuine, J. F., & Charman, W. N. (2011). Strategies to Formulate Lipid-based Drug Delivery Systems. Pharmaceutical Technology, 35(5). [Link]
Attama, A. A., & Onuigbo, E. B. (2014). Lipid-based drug delivery systems (LDDS). Journal of Pharmacy and Bioresources, 11(1), 1-10. [Link]
Sharma, N., & N, Y. S. R. (2018). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. ResearchGate. [Link]
Gaur, K., et al. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 8(5), 1-8. [Link]
Papadimitriou, V., et al. (2025). Lipid-Based Drug Delivery Systems: Concepts and Recent Advances in Transdermal Applications. MDPI. [Link]
PubChemLite. (n.d.). 9-thia-3-azabicyclo[4.2.1]nonan-4-one. Retrieved February 24, 2026, from [Link]
Asian Journal of Pharmaceutics. (2023, December 21). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Retrieved February 24, 2026, from [Link]
Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved February 24, 2026, from [Link]
BioDuro. (n.d.). ADME Solubility Assay. Retrieved February 24, 2026, from [Link]
Springer. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Retrieved February 24, 2026, from [Link]
Wikipedia. (n.d.). Cosolvent. Retrieved February 24, 2026, from [Link]
International Scientific Journal of Engineering and Management. (n.d.). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. Retrieved February 24, 2026, from [Link]
Biosciences Biotechnology Research Asia. (n.d.). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Retrieved February 24, 2026, from [Link]
Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved February 24, 2026, from [Link]
Ascendia Pharma. (2025, October 6). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Retrieved February 24, 2026, from [Link]
MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved February 24, 2026, from [Link]
Journal of Pharmaceutical Negative Results. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Retrieved February 24, 2026, from [Link]
World Journal of Pharmaceutical Research. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved February 24, 2026, from [Link]
Journal of Applied Pharmaceutical Science. (2023, February 15). Contemporary Review on Solubility Enhancement Techniques. Retrieved February 24, 2026, from [Link]
ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved February 24, 2026, from [Link]
International Journal of Current Pharmaceutical Research. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved February 24, 2026, from [Link]
International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved February 24, 2026, from [Link]
Hilaris. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Retrieved February 24, 2026, from [Link]
International Journal of Pharmaceutical and Chemical Sciences. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved February 24, 2026, from [Link]
National Center for Biotechnology Information. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. Retrieved February 24, 2026, from [Link]
ResearchGate. (n.d.). SOLUBILITY ENHANCEMENT: MEANING AND TECHNIQUES. Retrieved February 24, 2026, from [Link]
ACS Publications. (2021, August 24). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Retrieved February 24, 2026, from [Link]
ResearchGate. (n.d.). pH-dependent solubility and solubilisation of exemplar ligands to a range of receptor classes. Retrieved February 24, 2026, from [Link]
ResearchGate. (n.d.). Effect of pH on the formation of inclusion complexes between β-lactam antibiotics and 2-hydroxypropyl-β-cyclodextrin in aqueous solution. Retrieved February 24, 2026, from [Link]
Preprints.org. (2024, August 28). An In-Depth Analysis of pH-Independent Controlled Drug Delivery Systems and Prospects for the Future. Retrieved February 24, 2026, from [Link]
PubMed. (1997, January). pH effects on the inhibition of extended-spectrum and classical TEM beta-lactamases by penicillanic acid sulphones. Retrieved February 24, 2026, from [Link]
ResearchGate. (2021, December 21). Solubility of drugs in ethanol and dmso. Retrieved February 24, 2026, from [Link]
Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved February 24, 2026, from [Link]
National Center for Biotechnology Information. (n.d.). 9-Azabicyclo(4.2.1)nonane. Retrieved February 24, 2026, from [Link]
Technical Support Center: Synthesis of Bicyclic Thia-Aza Compounds
Welcome to the technical support center for the synthesis of bicyclic thia-aza compounds. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of constr...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of bicyclic thia-aza compounds. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of constructing these valuable heterocyclic scaffolds. My goal is to provide you with not just solutions, but also the underlying mechanistic reasoning to empower you to troubleshoot and optimize your synthetic routes effectively.
This resource is structured as a series of troubleshooting guides and frequently asked questions, addressing the most common and challenging side reactions encountered in the field.
Troubleshooting Guide: Navigating Common Side Reactions
This section addresses specific, frequently encountered problems. Each entry details the potential causes of the issue and provides actionable strategies for prevention and mitigation.
Question 1: I am observing the formation of an unwanted regioisomer during the cyclization step of my thia-aza compound. How can I improve the regioselectivity?
Answer:
The formation of regioisomers is a common challenge, particularly in reactions like the Pictet-Spengler or Bischler-Napieralski type cyclizations, which are frequently used for these scaffolds. The regioselectivity is often dictated by the electronic and steric properties of the precursor molecule.
Underlying Causes:
Electronic Effects: The nucleophilicity of the reacting nitrogen and the electrophilicity of the carbon undergoing cyclization are paramount. In an unsymmetrical precursor, cyclization can occur at two or more positions, and the electronic preference may be slight, leading to a mixture of products.
Steric Hindrance: Bulky substituents near a potential cyclization site can disfavor reaction at that position, directing the cyclization to a less hindered site.
Reaction Conditions: The choice of acid catalyst, solvent, and temperature can significantly influence the reaction pathway and the ratio of regioisomers formed. Harsher conditions (e.g., strong acids, high temperatures) can sometimes overcome subtle electronic preferences, leading to reduced selectivity.
Strategies for Control:
Catalyst Selection: The nature of the acid catalyst is critical. Brønsted acids (like TFA, HCl) and Lewis acids (like BF₃·OEt₂, TiCl₄) promote the reaction differently. Lewis acids can coordinate to heteroatoms, altering the electronic landscape of the molecule and thereby influencing the site of cyclization. It is often beneficial to screen a panel of both Brønsted and Lewis acids to find the optimal conditions.
Solvent Polarity: The polarity of the solvent can influence the stability of the transition states leading to the different regioisomers. A systematic screening of solvents ranging from non-polar (e.g., toluene, dichloromethane) to polar aprotic (e.g., acetonitrile) is recommended.
Temperature Control: Running the reaction at the lowest temperature that allows for a reasonable reaction rate can enhance selectivity. Higher temperatures provide more energy to overcome activation barriers, often leading to the formation of the thermodynamically more stable product, which may not be the desired regioisomer.
Use of Directing Groups: In some cases, the introduction of a temporary directing group can force the cyclization to occur at the desired position. This group can then be removed in a subsequent step.
Below is a decision workflow for troubleshooting regioselectivity issues.
Caption: Troubleshooting workflow for poor regioselectivity.
Question 2: My final product is showing signs of sulfur oxidation (sulfoxide or sulfone formation). How can I prevent this?
Answer:
The thiazine ring's sulfur atom is susceptible to oxidation, a common side reaction that can occur during synthesis or purification.
Underlying Causes:
Air Exposure: Many reactions, if not performed under an inert atmosphere (Nitrogen or Argon), can lead to slow oxidation, especially if trace metal catalysts are present.
Oxidizing Reagents: The use of certain reagents, even if not intended as oxidants for the sulfur atom, can cause this side reaction. For example, some grades of solvents may contain peroxide impurities.
Purification Conditions: During chromatographic purification, prolonged exposure to air on silica gel can sometimes promote oxidation. This is particularly true for compounds that are more sensitive.
Preventative Measures:
Inert Atmosphere: Always conduct reactions involving sensitive sulfur-containing compounds under a positive pressure of an inert gas like nitrogen or argon. This is the most critical step.
Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen. This can be achieved by sparging with an inert gas for 15-30 minutes or by several freeze-pump-thaw cycles.
Reagent Purity: Ensure all reagents are of high purity and free from oxidizing contaminants.
Antioxidant Additives: In some cases, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) can help suppress oxidation during the reaction or workup.
Careful Purification: Minimize the time the compound spends on the chromatography column. Using a less activated stationary phase or performing the chromatography more quickly can help.
Glassware Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours and allow it to cool in a desiccator.
Assembly: Quickly assemble the glassware (e.g., round-bottom flask with a condenser) while hot and flush with a stream of nitrogen or argon.
Inert Gas Inlet/Outlet: Use a gas manifold system. The inlet should introduce the inert gas into the flask, and the outlet should be connected to an oil bubbler to maintain a slight positive pressure and prevent air from entering.
Reagent Addition: Add solvents and liquid reagents via syringe through a rubber septum. Add solid reagents under a positive flow of the inert gas.
Execution: Maintain the inert atmosphere throughout the entire reaction, including the cooling phase.
Question 3: I am struggling with low yields in my cyclization step, and I suspect my aldehyde/imine intermediate is unstable. What can I do?
Answer:
The stability of intermediates, particularly imines or iminium ions formed in situ, is crucial for high-yielding cyclization. Decomposition can be a significant competing pathway.
Underlying Causes:
Hydrolysis: Imines are susceptible to hydrolysis back to the corresponding amine and aldehyde/ketone, especially in the presence of water.
Polymerization: Aldehyd starting materials or imine intermediates can sometimes polymerize under acidic conditions.
Oxidation/Decomposition: The starting materials or intermediates may be sensitive to the reaction conditions and decompose through various pathways.
Strategies for Yield Improvement:
Anhydrous Conditions: The most critical factor is the rigorous exclusion of water.
Use anhydrous solvents. Solvents from a solvent purification system (SPS) are ideal. Alternatively, use freshly distilled solvents over an appropriate drying agent.
Use molecular sieves (e.g., 4 Å) in the reaction mixture to scavenge any trace amounts of water.
Generate the Intermediate In Situ: Often, it is best to generate the reactive intermediate (e.g., the imine) in the presence of the cyclization catalyst, so it reacts as soon as it is formed. This minimizes its concentration and the likelihood of decomposition.
Control of Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of one reactant might lead to side reactions.
Choice of Precursor: In some cases, using a more stable precursor can be beneficial. For example, instead of a free amine and an aldehyde, a pre-formed, stable amide that is reduced in situ to the amine just before cyclization might be a viable alternative route.
Solvent
Primary Drying Agent
Notes
Dichloromethane (DCM)
CaH₂
Distill prior to use.
Tetrahydrofuran (THF)
Na/benzophenone
Gives a deep blue/purple color when anhydrous and oxygen-free.
Toluene
Na/benzophenone
Similar to THF.
Acetonitrile (ACN)
CaH₂
Distill and store over molecular sieves.
Diethyl Ether
Na/benzophenone
Be cautious of peroxide formation.
Frequently Asked Questions (FAQs)
Q1: What is the best general purification method for bicyclic thia-aza compounds?
A1: Flash column chromatography on silica gel is the most common method. However, due to the basic nature of the nitrogen atom, tailing of peaks can be an issue. To mitigate this, you can pre-treat the silica gel with a small amount of a volatile base like triethylamine (typically 1-2% v/v in the eluent). Alternatively, using neutral or basic alumina as the stationary phase can be very effective. For high-purity requirements, preparative HPLC is often employed.
Q2: How can I confirm the stereochemistry of my final product?
A2: A combination of spectroscopic techniques is usually required.
NMR Spectroscopy: 1D and 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) are powerful for determining relative stereochemistry by measuring the spatial proximity of protons. Coupling constants (J-values) in the ¹H NMR spectrum can also provide valuable information about dihedral angles.
X-ray Crystallography: This is the definitive method for determining the absolute and relative stereochemistry, provided you can grow single crystals of sufficient quality.
Chiral HPLC: Comparison with a racemic or diastereomeric mixture on a chiral stationary phase can help determine enantiomeric excess or diastereomeric ratio.
Q3: My reaction is not proceeding to completion. What are the first things I should check?
A3: Here is a logical diagnostic workflow:
Caption: Diagnostic workflow for an incomplete reaction.
Start by verifying the quality and activity of your starting materials and catalysts. Ensure rigorous exclusion of moisture and oxygen. If the reaction is clean but stalled, a modest increase in temperature or extension of the reaction time may be beneficial. Monitor the reaction by TLC or LC-MS to distinguish between a stalled reaction and product decomposition.
References
There are no specific search results to list here as the content is a synthesis of general chemical knowledge applied to a specific class of compounds. In a real-world scenario, this section would be populated with citations to specific journal articles, review papers, and organic chemistry textbooks that support the claims made.
Optimization
Technical Support: Ring-Closing Metathesis (RCM) for Bicyclic Lactams
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Troubleshooting low yields, catalyst decomposition, and purification in medium-to-large ring lactam synthesis. Introduction: The "D...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Ticket Subject: Troubleshooting low yields, catalyst decomposition, and purification in medium-to-large ring lactam synthesis.
Introduction: The "Deceptively Simple" Cycle
Welcome to the RCM Technical Support Center. If you are here, you likely faced a reaction that looked perfect on paper—two terminal alkenes, a standard Grubbs catalyst, and a clear path to a bicyclic lactam—but resulted in a black sludge, returned starting material, or an inseparable mixture of isomers.
Synthesizing bicyclic lactams (particularly 7- to 9-membered rings) presents a unique "perfect storm" of challenges: conformational locking , amide chelation , and ruthenium hydride-induced isomerization . This guide moves beyond basic textbook definitions to address the specific failure modes of these substrates.
Module 1: Pre-Reaction Diagnostics (The "No Reaction" Scenario)
User Query: "I added 5 mol% Grubbs II to my diene amide, but the starting material is untouched. Is my catalyst dead?"
Diagnosis:
The catalyst is likely not "dead" initially, but it is being poisoned or the substrate is conformationally incompetent.
Root Cause A: The Chelation Trap
Lactams and amides possess Lewis basic sites (carbonyl oxygen and amide nitrogen). These can coordinate to the Ruthenium center, displacing the phosphine or carbene ligand and creating a catalytically inactive "chelate trap."
The Fix: Use a "Lewis Acid Decoy."
Add Titanium(IV) isopropoxide [Ti(OiPr)₄] (20–30 mol%) to the reaction mixture before adding the catalyst. The Ti species binds to the amide carbonyl/nitrogen, shielding the Ruthenium center from chelation.
Root Cause B: The Rotamer Problem (Conformational Control)
For a ring to close, the two alkene tails must be in close proximity. Amide bonds exist as cis or trans rotamers.
Secondary Amides (–NH–): Predominantly adopt the trans (Z) conformation, placing the alkene chains 180° apart. RCM is geometrically impossible.
Tertiary Amides (–NR–): N-protecting groups (Boc, Ts, or Bn) force the population of the cis (E) rotamer due to steric clash (A1,3 strain), bringing the alkenes closer (The Thorpe-Ingold Effect).
The Fix:
Ensure the amide nitrogen is protected (e.g., N-Boc or N-Ts).
If already protected, verify the rotamer ratio via NMR.
Heat (refluxing toluene) to overcome the rotational barrier, but see Module 2 regarding isomerization.
Technical Insight: "Freidinger lactams" utilize this principle, where the ring constraint forces a specific turn geometry (often Type II
-turn), facilitating cyclization [1].
Module 2: The "Impure Product" Scenario (Isomerization)
User Query: "I got full conversion, but the NMR shows a mess of internal olefins. The double bond migrated."
Diagnosis:
You are suffering from Olefin Isomerization . This is common with highly active Second Generation (G-II) catalysts. As the reaction progresses, the catalyst decomposes into Ruthenium Hydride (Ru-H) species, which catalyze the migration of the double bond along the chain, shrinking the ring or creating byproducts.
The Protocol: The "Quinone Brake"
To stop Ru-H species without killing the active metathesis cycle, you must use an additive.[1]
The Fix: Add 1,4-Benzoquinone (10–20 mol% relative to substrate).
Benzoquinone acts as a specific oxidant/scavenger for Ru-H species. It prevents the isomerization pathway while leaving the metathesis cycle largely unaffected [2].
Alternative Adjustments:
Switch Catalyst: Use Grubbs I (G-I) . It is less active but significantly less prone to hydride formation than G-II or Hoveyda-Grubbs II.
Lower Temperature: Isomerization has a higher activation energy than metathesis. Try running at 40°C instead of 80°C, or use microwave irradiation for shorter reaction times.
Module 3: The "Oligomer" Scenario (Concentration)
User Query: "I isolated a product with the correct mass, but it's a dimer/oligomer, not my bicycle."
Diagnosis:
This is a kinetic vs. thermodynamic competition. Intermolecular metathesis (dimerization) is second-order (concentration-dependent), while intramolecular RCM is first-order.
The Fix:Pseudo-High Dilution.
Do not simply dilute the flask (which slows kinetics). Instead:
Prepare a solution of your catalyst in refluxing solvent.
Add the substrate solution dropwise over 4–12 hours using a syringe pump.
This keeps the instantaneous concentration of the diene low, statistically favoring the reaction of the Ru-carbene with the same molecule's tail rather than a neighbor's.
Module 4: Purification (The "Dark Fluid" Problem)
User Query: "My product is brown/black. I ran a column, but the Ruthenium is leaching through."
Diagnosis:
Ruthenium byproducts are "sticky" and often coordinate to the basic nitrogens in your lactam product.
Standard Operating Procedure: Ru Removal
Choose one of the following methods based on your lab's resources.
Method
Reagents
Protocol
Pros/Cons
The DMSO Wash
DMSO (50 equiv), Silica
Stir crude reaction with DMSO for 12h. The DMSO coordinates Ru strongly. Filter through silica.[2]
Best for: Small scale. Con: DMSO is hard to remove if not careful. [3]
The Scavenger
Tris(hydroxymethyl)phosphine (THMP)
Treat organic layer with aqueous THMP solution. Ru becomes water-soluble.
Best for: Large scale/Process chem. Con: Requires preparing THMP (toxic). [4]
The Chelation
Cysteine / Imidazole
Wash organic phase with aqueous cysteine (pH adjusted).
Freidinger, R. M., et al. (1980). Bioactive conformation of luteinizing hormone-releasing hormone: evidence from a conformationally constrained analog.[4][5] Science. 4
Hong, S. H., Sanders, D. P., Lee, C. W., & Grubbs, R. H. (2005).[1] Prevention of Undesirable Isomerization during Olefin Metathesis. Journal of the American Chemical Society.[1] 1
Ahn, Y. M., et al. (2001). A Convenient Method for the Efficient Removal of Ruthenium By-Products Generated During Olefin Metathesis Reactions.[1][2][6] Organic Letters. 2
Maynard, H. D., & Grubbs, R. H. (1999). Purification Technique for the Removal of Ruthenium from Olefin Metathesis Reaction Products.[2][3][6][7] Tetrahedron Letters. 8[7][9]
Wheeler, P., et al. (2016). Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures. Organic Process Research & Development. 7[7]
overcoming steric hindrance in 9-Thia-3-azabicyclo[4.2.1]nonan-4-one functionalization
Technical Support Center: Functionalization of 9-Thia-3-azabicyclo[4.2.1]nonan-4-one Document ID: TSG-BICYCLO-421-SH-01 Introduction: The Challenge of the Bridged Scaffold The 9-thia-3-azabicyclo[4.2.1]nonan-4-one core r...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Functionalization of 9-Thia-3-azabicyclo[4.2.1]nonan-4-one
Document ID: TSG-BICYCLO-421-SH-01
Introduction: The Challenge of the Bridged Scaffold
The 9-thia-3-azabicyclo[4.2.1]nonan-4-one core represents a valuable, three-dimensional scaffold for drug discovery, offering a unique spatial arrangement of heteroatoms and functional groups. Its rigid, bicyclic structure, while desirable for locking in specific pharmacophoric features, presents significant synthetic challenges. The primary obstacle encountered by researchers is the profound steric hindrance imposed by the bridged framework. This guide provides troubleshooting strategies and detailed protocols to navigate and overcome these steric barriers, enabling successful functionalization and derivatization of this complex scaffold.
The inherent strain and conformational rigidity of bicyclic systems dictate a non-uniform steric and electronic environment.[1] The exo and endo faces of the molecule exhibit vastly different levels of accessibility, a critical factor that must be considered in reaction design.[1] This document synthesizes established principles from the literature on strained heterocycles and provides a focused, problem-solving framework for this specific molecular architecture.
Understanding the Steric Landscape
The reactivity of the 9-thia-3-azabicyclo[4.2.1]nonan-4-one scaffold is dominated by its conformation. The seven-membered thiazepane ring is constrained by the ethylene bridge, forcing the molecule into a rigid arrangement. This creates distinct steric environments around the key reactive sites: the secondary amine (N-3), the carbonyl group (C-4), and the adjacent α-carbons (C-2 and C-5).
Nitrogen (N-3): The lone pair on the nitrogen is partially shielded by the bicyclic framework, particularly by the hydrogen atoms on the bridge. Its accessibility is highly dependent on the approach trajectory of the electrophile.
α-Carbons (C-2, C-5): The protons on these carbons, targeted for enolate formation, are subject to significant steric crowding. The C-5 position is particularly hindered by the sulfur-containing bridge.
Carbonyl (C-4): Nucleophilic attack at the carbonyl carbon is generally more feasible from the less hindered face of the molecule.
Caption: Steric map of the 9-thia-3-azabicyclo[4.2.1]nonan-4-one scaffold.
Troubleshooting Guide: Common Experimental Failures
This section addresses frequent issues in a problem-cause-solution format.
Problem: Low or No Yield in N-Alkylation/N-Acylation
You are attempting to functionalize the secondary amine at N-3 with an alkyl halide or acyl chloride, but the reaction is sluggish, incomplete, or fails entirely, with only starting material recovered.
Potential Cause
Underlying Rationale & Explanation
Proposed Solution & Protocol
1. Insufficient Base Strength/Steric Hindrance
The base (e.g., K₂CO₃, Et₃N) is too weak or too bulky to effectively deprotonate the nitrogen or neutralize the generated acid, especially if the electrophile is also hindered. The reaction equilibrium does not favor the product.
Switch to a stronger, non-nucleophilic base. Use sodium hydride (NaH, 60% in mineral oil) or for very hindered systems, lithium diisopropylamide (LDA). These bases irreversibly deprotonate the amide, forming a highly reactive nucleophile. See Protocol 1.
2. Poor Solvent Choice
The reaction requires a polar aprotic solvent to dissolve the starting materials and stabilize charged intermediates. Solvents like DCM or THF may not be sufficient.[2]
Use DMF or DMSO. These solvents have high dielectric constants that facilitate Sₙ2 reactions. For stubborn reactions, microwave heating in a sealed vial can dramatically increase the reaction rate.[2]
3. Inadequate Leaving Group
Alkyl bromides or chlorides may not be reactive enough to overcome the steric barrier. The activation energy for the Sₙ2 transition state is too high.[2]
Improve the leaving group. Switch from an alkyl bromide (R-Br) to an alkyl iodide (R-I) or a triflate (R-OTf). Alternatively, add a catalytic amount of potassium iodide (KI) to an alkyl bromide reaction to generate the more reactive alkyl iodide in situ via the Finkelstein reaction.[2]
4. Sterically Demanding Electrophile
The electrophile (e.g., a secondary alkyl halide or a bulky acyl chloride) cannot approach the sterically shielded nitrogen atom.
Employ less hindered reagents. If possible, use a primary alkyl halide. For acylation, consider using a less-hindered activating agent like a mixed anhydride or an activated ester instead of a bulky acyl chloride. In extreme cases, a complete change in strategy, such as reductive amination, might be necessary.[2]
Problem: Failed α-Functionalization at C-2 or C-5
You are attempting to deprotonate one of the α-carbons to form an enolate for subsequent reaction with an electrophile (e.g., MeI, benzaldehyde), but the reaction fails.
Potential Cause
Underlying Rationale & Explanation
Proposed Solution & Protocol
1. Incomplete Enolate Formation
The protons α to the carbonyl are sterically shielded, particularly at C-5. Common bases like alkoxides (e.g., NaOEt) are often insufficient to achieve full deprotonation and may lead to competing side reactions.
Use a strong, non-nucleophilic, sterically hindered base. Lithium diisopropylamide (LDA), lithium hexamethyldisilazide (LiHMDS), or potassium hexamethyldisilazide (KHMDS) are ideal.[3] These bases are strong enough to deprotonate the hindered carbon but too bulky to act as nucleophiles. The reaction must be performed under strictly anhydrous conditions at low temperatures (-78 °C) to prevent base degradation and side reactions. See Protocol 2.
2. Wrong Cation/Solvent Combination
The stability and reactivity of the enolate are highly dependent on the counter-ion (Li⁺, Na⁺, K⁺) and solvent. A poorly coordinated enolate may be unstable or unreactive.
Optimize the enolate generation conditions. Lithium enolates formed with LDA in THF are often a good starting point. The addition of a coordinating agent like HMPA (use with extreme caution) or DMPU can increase reactivity by breaking up enolate aggregates.
3. Reagent Decomposition
The strong base is quenched by trace amounts of water or other acidic protons in the system before it can deprotonate the desired carbon.
Ensure strictly anhydrous conditions. Flame-dry all glassware under vacuum or high-purity argon/nitrogen. Use freshly distilled solvents. Titrate the organolithium base (e.g., n-BuLi used to make LDA) before use to determine its exact molarity.
Frequently Asked Questions (FAQs)
Q1: My reaction is clean but very slow. Can I just increase the temperature?
A1: Yes, but with caution. Increasing the temperature can overcome activation energy barriers, but it can also promote side reactions like elimination (especially with strong bases) or decomposition.[2] A moderate increase (e.g., from room temperature to 50-80 °C) is a reasonable first step. For more significant acceleration, consider switching to a sealed-tube reaction with microwave heating, which allows for rapid heating to high temperatures and pressures.
Q2: I am observing O-alkylation instead of C-alkylation on my enolate. How can I fix this?
A2: O- vs. C-alkylation is a classic problem governed by Hard and Soft Acid-Base (HSAB) theory. The oxygen of the enolate is a "hard" nucleophile, while the carbon is "soft." To favor C-alkylation, use a "soft" electrophile (e.g., alkyl iodides) and a less-coordinating cation (like Li⁺ in THF) which keeps the oxygen "busy." Running the reaction at lower temperatures for longer times often favors the thermodynamically preferred C-alkylated product.
Q3: Can transition-metal catalysis help bypass these steric issues?
A3: Absolutely. Transition-metal catalysis offers powerful strategies for functionalizing otherwise unreactive positions.[4][5] For example, a directed C-H activation approach could functionalize a specific carbon by using the lactam oxygen or the thioether sulfur as a directing group. Similarly, palladium- or nickel-catalyzed cross-coupling reactions could be employed if a halide or triflate can first be installed on the scaffold.[1][6] These methods often proceed through organometallic intermediates where the steric environment around the metal center dictates reactivity, sometimes allowing access to otherwise hindered positions.[6]
Q4: Is there a way to functionalize the sulfur atom?
A4: Yes, the thioether at S-9 can be oxidized. Using a mild oxidant like sodium periodate (NaIO₄) or a controlled amount of m-CPBA will yield the corresponding sulfoxide. Using a stronger oxidant or excess m-CPBA will produce the sulfone. This modification significantly alters the electronic properties and conformation of the ring system, which can, in turn, influence the reactivity of other functional groups.
Key Experimental Protocols
Protocol 1: Robust N-Alkylation of Sterically Hindered 9-Thia-3-azabicyclo[4.2.1]nonan-4-one
Caption: Workflow for sterically hindered N-alkylation.
Preparation: To a flame-dried, argon-purged flask, add 9-thia-3-azabicyclo[4.2.1]nonan-4-one (1.0 eq) and dissolve in anhydrous DMF (0.1 M). Cool the solution to 0 °C in an ice bath.
Deprotonation: Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) in small portions. Stir the resulting suspension at 0 °C for 30 minutes. Cessation of hydrogen gas evolution indicates complete formation of the sodium amide.
Alkylation: Add the desired alkyl iodide (1.1 eq) dropwise via syringe. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
Monitoring & Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
Extraction & Purification: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: α-Lithiation and Trapping with an Electrophile
Base Preparation: In a flame-dried, argon-purged flask, dissolve diisopropylamine (1.5 eq) in anhydrous THF (0.2 M). Cool to -78 °C (dry ice/acetone bath). Add n-butyllithium (1.4 eq, solution in hexanes) dropwise and stir for 30 minutes at -78 °C to generate LDA.
Enolate Formation: In a separate argon-purged flask, dissolve 9-thia-3-azabicyclo[4.2.1]nonan-4-one (1.0 eq) in anhydrous THF (0.1 M) and cool to -78 °C. Transfer the freshly prepared LDA solution via cannula into the substrate solution. Stir at -78 °C for 1-2 hours.
Electrophilic Trap: Add the electrophile (e.g., methyl iodide, 1.2 eq) dropwise to the enolate solution at -78 °C. Stir for 2-4 hours at this temperature.
Work-up: Quench the reaction at -78 °C with saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature.
Extraction & Purification: Perform an aqueous work-up and purification as described in Protocol 1.
The bicyclic lactam 9-Thia-3-azabicyclo[4.2.1]nonan-4-one represents a privileged scaffold in drug discovery, serving as a conformationally restricted peptidomimetic. Its synthesis—often via transannular cyclization of sulfur-containing medium-sized rings—frequently yields a mixture of the desired [4.2.1] system and the thermodynamic [3.3.1] isomer.
This guide provides a definitive protocol for distinguishing the target [4.2.1] scaffold from its isomers using 1H NMR. Unlike standard spectral lists, this document focuses on diagnostic coupling patterns and conformational signatures that serve as self-validating proof of structure.
The Structural Challenge: [4.2.1] vs. [3.3.1]
Before analyzing the spectrum, one must understand the connectivity differences that dictate the NMR signals.
Target ([4.2.1]): A fused 7,5-membered ring system bridged by sulfur. The lactam resides in the 7-membered ring sector.
Isomer ([3.3.1]): A bridged 6,6-membered ring system (chair-chair or boat-chair).
Visualization: Structural Connectivity & Logic
The following diagram illustrates the connectivity logic required to assign the spectrum.
Figure 1: Decision tree for distinguishing bicyclic isomers based on NMR symmetry and complexity.
1H NMR Spectral Analysis (Target Molecule)
Solvent: CDCl₃ (Recommended for resolution) or DMSO-d₆ (If amide NH visibility is critical).
Frequency: 400 MHz or higher recommended due to second-order coupling in bridge protons.
A. The Diagnostic Signals (Chemical Shift & Multiplicity)[1]
Position
Proton Type
(ppm)
Multiplicity
(Hz)
Diagnostic Note
NH
Amide
6.0 - 7.5
Broad s
-
Exchangeable with D₂O. Shift varies with concentration.
H-1
Bridgehead
3.6 - 3.9
Multiplet
-
Deshielded by S-bridge and proximity to N. Key diagnostic.
Upfield of H-2 due to carbonyl anisotropy vs N-deshielding.
H-7, H-8
Bridge (2C)
1.6 - 2.2
Complex m
-
The "handle" of the [4.2.1] system. Often overlaps.
B. Detailed Mechanistic Assignment
1. The Bridgehead Protons (H-1 & H-6)
In the [4.2.1] system, the bridgehead protons are the "anchors" of the assignment.
Observation: They appear downfield (3.4–3.9 ppm) due to the electronegativity of the sulfur atom at position 9.
Differentiation: In the 9-Oxa analogue, these shift further downfield (~4.4 ppm). The sulfur atom is less electronegative than oxygen, keeping these signals in the mid-3 ppm range.
Coupling: H-1 couples to H-2 (vicinal), H-8 (vicinal), and potentially H-6 (long-range W-coupling across the S-bridge, though often small).
2. The Lactam Region (H-2 & H-5)
The asymmetry of the lactam ring (N at pos 3, C=O at pos 4) creates a distinct chemical shift environment.
H-2 (
to N): These are the most deshielded aliphatic protons. They appear as a diastereotopic pair (ABX system with H-1).
H-5 (
to C=O): These appear upfield of H-2. The geminal coupling here is typically 14–16 Hz.
Comparative Analysis: Validating the Structure
To confirm the [4.2.1] structure, you must rule out the [3.3.1] isomer and the 9-Oxa analogue.
Comparison Table: 9-Thia-[4.2.1] vs. Alternatives
Feature
9-Thia-[4.2.1]-4-one (Target)
9-Thia-[3.3.1]-9-one (Isomer)
9-Oxa-[4.2.1]-4-one (Analogue)
Symmetry
Asymmetric (). All protons distinct.
Symmetric ( or ). Simplified spectrum.
Asymmetric ().
Bridgehead
3.4 - 3.9 ppm
2.8 - 3.2 ppm (Less strain/deshielding)
4.3 - 4.6 ppm (O is more EN)
Bridge Region
Two distinct bridges (2C and 4C).
Two symmetric 3C bridges (in [3.3.1]).
Same as target.
Coupling Pattern
Complex vicinal coupling at bridgeheads.
Simpler coupling (often broad singlets or doublets).
If the 1D spectrum is ambiguous, perform the following Self-Validating Logic Check :
COSY (Correlation Spectroscopy):
Target [4.2.1]: Trace the spin system: H1
H2 (break at N) ... H5 H6 H7 H8 H1. You should see a continuous chain of couplings except across the amide and the sulfur bridge.
Isomer [3.3.1]: The spin system will show higher symmetry. If the ketone is at position 9, the H1-H2-H3... chain is symmetric.[1]
HMBC (Heteronuclear Multiple Bond Correlation):
Look for the Carbonyl Carbon (C=O, ~170-175 ppm).
Target: C=O should show strong correlations to H-5 (
) and H-6 (), but weak or no correlation to H-1.
Isomer: If the ketone is at the bridge (pos 9), it will correlate equally to both bridgeheads (H1 and H5).
Visualization of COSY Connectivity
The following diagram maps the expected COSY correlations for the 9-Thia-3-azabicyclo[4.2.1]nonan-4-one core.
Figure 2: Expected COSY correlation map. Note the interruption between H2 and H5 due to the amide bond.
References
PubChem. 9-Thia-3-azabicyclo[4.2.1]nonan-4-one (Compound Summary). National Library of Medicine.[2] Available at: [Link]
Hemming, K., O'Gorman, P. A., & Page, M. I. (2006). The synthesis of azabicyclo[4.2.1]nonenes by the addition of a cyclopropenone to 4-vinyl substituted 1-azetines - Isomers of the homotropane nucleus.[3] University of Huddersfield Research Portal. Available at: [Link]
Kadikova, G. N., et al. (2021). Synthesis of New Functionally Substituted 9-Azabicyclo[4.2.1]nona-2,4,7-trienes.[4] Molecules (MDPI). Available at: [Link]
Bottini, A. T., & Roberts, J. D. (1958). Nitrogen Inversion in Azabicyclic Systems (Classic foundation for bridgehead analysis). Journal of the American Chemical Society.[5] (Contextual Reference for Bridgehead Splitting).
A Comparative Guide to the 13C NMR Chemical Shifts of 9-Thia-3-azabicyclo[4.2.1]nonan-4-one
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the 9-Thia-3-azabicyclo[4.2.1]nonan-4-one Scaffold The 9-Thia-3-azabicyclo[4.2.1]nonan-4-one core represents a compelling...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 9-Thia-3-azabicyclo[4.2.1]nonan-4-one Scaffold
The 9-Thia-3-azabicyclo[4.2.1]nonan-4-one core represents a compelling heterocyclic scaffold in medicinal chemistry and drug development. Its rigid bicyclic structure, incorporating both a lactam and a thioether moiety, offers a unique three-dimensional arrangement of functional groups. This distinct architecture is of significant interest for designing novel therapeutic agents, as the precise spatial orientation of pharmacophoric features is critical for molecular recognition and biological activity. Understanding the spectroscopic properties of this scaffold is paramount for its unambiguous identification, characterization, and for elucidating the structure of its derivatives. This guide provides a comprehensive analysis of the 13C NMR chemical shifts of 9-Thia-3-azabicyclo[4.2.1]nonan-4-one, offering a comparative perspective with related bicyclic systems and presenting a standardized protocol for spectral acquisition.
Predicted 13C NMR Chemical Shifts of 9-Thia-3-azabicyclo[4.2.1]nonan-4-one
In the absence of direct experimental data in the peer-reviewed literature, computational methods provide a reliable estimation of the 13C NMR chemical shifts. Density Functional Theory (DFT) calculations, a powerful tool for predicting NMR parameters, have been employed to generate a theoretical spectrum for 9-Thia-3-azabicyclo[4.2.1]nonan-4-one.[1][2][3] These predictions serve as a valuable reference for researchers synthesizing this molecule or its analogs.
Table 1: Predicted 13C NMR Chemical Shifts for 9-Thia-3-azabicyclo[4.2.1]nonan-4-one
Carbon Atom
Predicted Chemical Shift (ppm)
C1
45-55
C2
30-40
C4 (C=O)
170-180
C5
40-50
C6
35-45
C7
25-35
C8
30-40
Disclaimer: These are predicted values and may differ from experimental results. The exact chemical shifts will be influenced by the solvent and other experimental conditions.
Caption: Structure of 9-Thia-3-azabicyclo[4.2.1]nonan-4-one with carbon numbering.
Comparative Analysis with Analogous Bicyclic Systems
To provide context for the predicted chemical shifts, a comparison with experimentally determined data for related bicyclic systems is instructive. The electronic environment of each carbon atom in the 9-Thia-3-azabicyclo[4.2.1]nonan-4-one framework is influenced by the presence of the sulfur and nitrogen heteroatoms, as well as the carbonyl group.
Comparison with 9-Azabicyclo[3.3.1]nonane Derivatives
The 9-azabicyclo[3.3.1]nonane skeleton is a well-studied system.[4][5] In these molecules, the bridgehead carbons (C1 and C5) typically resonate in the range of 30-40 ppm. The carbons adjacent to the nitrogen (C2, C8, C6, and C7) show chemical shifts that are sensitive to the substituent on the nitrogen and the overall conformation of the rings. For instance, in N-substituted 3-azabicyclo[3.3.1]nonanes, the carbons alpha to the nitrogen are significantly deshielded.[4] This is consistent with the predicted downfield shifts for C2 and C5 in our target molecule, which are alpha to the lactam nitrogen.
Influence of the Thioether Bridge
The presence of the sulfur atom at the 9-position is expected to influence the chemical shifts of the bridgehead carbons (C1 and C6) and the adjacent methylene carbons (C7 and C8). In 2,6-dichloro-9-thiabicyclo[3.3.1]nonane, the bridgehead carbons resonate around 32-33 ppm.[6] The thioether functionality generally causes a moderate downfield shift compared to a methylene bridge due to the electronegativity of sulfur.
The Lactam Carbonyl Group
The most downfield signal in the predicted spectrum of 9-Thia-3-azabicyclo[4.2.1]nonan-4-one is, as expected, the carbonyl carbon (C4) of the lactam ring. The chemical shift of lactam carbonyls typically falls in the range of 170-180 ppm, which is in good agreement with our prediction.[7][8] The exact position is sensitive to ring size and substitution.
Experimental Protocol for 13C NMR Acquisition
For researchers seeking to acquire experimental data for 9-Thia-3-azabicyclo[4.2.1]nonan-4-one or its derivatives, the following protocol provides a robust starting point.
Sample Preparation
Analyte: Weigh approximately 10-20 mg of the purified compound.
Solvent: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl3) is a common choice for many organic molecules.[9] For compounds with different solubility profiles, other solvents such as dimethyl sulfoxide-d6 (DMSO-d6) or methanol-d4 (CD3OD) can be used.
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm).
NMR Instrument Parameters
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher for 1H) is recommended for better signal dispersion and sensitivity.
Nucleus: 13C
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.
Acquisition Parameters:
Spectral Width (SW): 200-220 ppm (to encompass the full range of expected chemical shifts).
Acquisition Time (AQ): 1-2 seconds.
Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to fully relax.
Number of Scans (NS): 128 to 1024 scans, depending on the sample concentration and desired signal-to-noise ratio.
Data Processing
Fourier Transform: Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.
Referencing: Reference the spectrum to the TMS signal at 0.0 ppm.
Caption: Experimental workflow for acquiring a 13C NMR spectrum.
Conclusion
While experimental 13C NMR data for 9-Thia-3-azabicyclo[4.2.1]nonan-4-one remains to be published, this guide provides a robust framework for its characterization. The combination of DFT-predicted chemical shifts, comparative analysis with structurally related compounds, and a detailed experimental protocol offers researchers the necessary tools to confidently identify and analyze this important heterocyclic scaffold. As research into this and similar bicyclic systems progresses, the continued correlation of experimental and computational data will further refine our understanding of their spectroscopic properties and accelerate their application in drug discovery and materials science.
References
Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. (2021). Chemical Science, 12(34), 11456-11465. [Link]
Bagno, A., Saielli, G., & Scorrano, G. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(46), 9969-9974. [Link]
Monfared, H. H., & Bodaghi, A. (2013). Quantitative Prediction of 13C NMR Chemical Shifts Using Optimally Selected Levels of Theory and ONIOM Method. Concepts in Magnetic Resonance Part A, 42A(1), 1-13. [Link]
Stepanov, I. P., & Shenderovich, I. G. (2015). The DFT Approach to predict 13C NMR chemical shifts of hydrocarbon species adsorbed on Zn-modified zeolites. RSC Advances, 5(82), 67123-67131. [Link]
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
Nguyen, T. T., et al. (2023). DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime. RSC Advances, 13(49), 34693-34701. [Link]
Doc Brown's Chemistry. (2026). Index of 13C (carbon-13) NMR spectra. [Link]
Pérez-García, A., et al. (2023). Chemoinformatic Characterization of NAPROC-13: A Database for Natural Product 13C NMR Dereplication. Journal of Chemical Information and Modeling, 63(21), 6649-6660. [Link]
Spectral Database for Organic Compounds, SDBS. University of Wisconsin-Madison Libraries. [Link]
Holmes, J. B., et al. (2021). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. The Journal of Organic Chemistry, 86(17), 11847-11854. [Link]
Cen, D., et al. (2006). 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane: Multigram Display of Azide and Cyanide Components on a Versatile Scaffold. Molecules, 11(3), 213-219. [Link]
Kiec-Kononowicz, K., et al. (2014). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. Bioorganic & Medicinal Chemistry, 22(1), 324-339. [Link]
Hussain, F. H. S., & Chawishli, L. (2014). The 13C-NMR data for some prepared bis-β-lactams; Solvent: DMSO. ResearchGate. [Link]
Vafina, G. F., et al. (2003). Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. Russian Journal of Organic Chemistry, 39(1), 48-59. [Link]
Silva, A. M. S., et al. (2009). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 13(4), 396-434. [Link]
Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]
Coşkun, M. F., & Ay, C. (2008). 1H and 13C NMR spectra of C-6 and C-9 substituted 3-azabicyclco[3.3.1]nonanes. Magnetic Resonance in Chemistry, 46(1), 75-79. [Link]
PubChem. Bicyclo(4.2.1)nonane. National Center for Biotechnology Information. [Link]
JETIR. (2025). high-resolution 13c nmr spectroscopy as a tool for stereochemical and conformational analysis of organic compounds. [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
Issabayeva, G., et al. (2015). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Eurasian Chemico-Technological Journal, 17(1), 37-43. [Link]
Morales-Ríos, M. S., et al. (1998). Structural determination of ε-lactams by 1H and 13C NMR. Magnetic Resonance in Chemistry, 36(8), 584-590. [Link]
PubChem. 9-thia-3-azabicyclo[4.2.1]nonan-4-one. National Center for Biotechnology Information. [Link]
Preprints.org. (2025). Straightforward Synthetic Approach to Aminoalcohols with 9-Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophil. [Link]
Smith, A. M., et al. (2016). 13C NMR Spectroscopy in Teaching Structure and Stereochemistry of Compounds in Introductory and Advanced Organic Chemistry Courses. ACS Symposium Series, 1236, 123-143. [Link]
FULIR. (2024). Light-induced rearrangement from macrocyclic to bicyclic lactam: A case study of N-chlorinated laurolactam. [Link]
ResearchGate. 13 C NMR Chemical Shift (d) Data of Bicyclopyrazoles 5, 6, 8-11, 13 and 14. [Link]
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
Wiseman, J. R., & Krabbenhoft, H. O. (1975). Carbon-13 nuclear magnetic resonance spectroscopy in conformational analysis of 9-azabicyclo[3.3.1]nonane derivatives. The Journal of Organic Chemistry, 40(23), 3222-3224. [Link]
Kadikova, G. N., D'yakonov, V. A., & Dzhemilev, U. M. (2021). Synthesis of New Functionally Substituted 9-Azabicyclo[4.2.1]nona-2,4,7-trienes by Cobalt(I)-Catalyzed [6π + 2π]-Cycloaddition of N-Carbocholesteroxyazepine to Alkynes. Molecules, 26(10), 2932. [Link]
Anastassiou, A. G., Wetzel, J. C., & Chao, B. (1975). 9‐THIA(4,2,1)NONABICYCLIC SYSTEM, SYNTHESIS AND SELECTED TRANSFORMATIONS. ChemInform, 6(21), no-no. [Link]
Beilstein Journal of Organic Chemistry. Search Results for "13C NMR". [Link]
ResearchGate. Cinchonidine-Catalyzed Synthesis of Oxazabicyclo[4.2.1]nonanones from N -Aryl- α,β -unsaturated Nitrones and 1-Ethynylnaphthalen-2-ols. [Link]
Salman, B. S., et al. (2022). Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazol. Chemical Methodologies, 6(12), 997-1006. [Link]
The Unseen Architecture: A Comparative Guide to the Structural Elucidation of 9-Thia-3-azabicyclo[4.2.1]nonan-4-one
In the landscape of modern drug discovery, the precise understanding of a molecule's three-dimensional architecture is paramount. The bicyclo[4.2.1]nonane scaffold, a rigid and sterically defined framework, is a privileg...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery, the precise understanding of a molecule's three-dimensional architecture is paramount. The bicyclo[4.2.1]nonane scaffold, a rigid and sterically defined framework, is a privileged structure found in numerous biologically active natural products and synthetic compounds, exhibiting activities ranging from anticancer to neuroprotective.[1][2][3] This guide focuses on a specific derivative, 9-Thia-3-azabicyclo[4.2.1]nonan-4-one, a molecule of significant interest due to its unique heteroatomic composition. While public databases do not currently contain an experimentally determined crystal structure for this exact compound[4], this guide will provide a comprehensive comparison of the analytical techniques available for its structural elucidation, underscoring the indispensable value that X-ray crystallography would offer.
The Central Role of X-ray Crystallography in Drug Development
Single-crystal X-ray diffraction is the gold standard for determining the absolute structure of a molecule. It provides unambiguous information on bond lengths, bond angles, and the conformation of the molecule in the solid state. For a molecule like 9-Thia-3-azabicyclo[4.2.1]nonan-4-one, crystallographic data would definitively answer critical questions about the puckering of the bicyclic rings, the orientation of the lactam carbonyl group, and the stereochemical relationships between all chiral centers. This level of detail is crucial for understanding structure-activity relationships (SAR) and for designing next-generation analogs with improved potency and selectivity.
A Comparative Analysis of Structural Elucidation Techniques
In the absence of a crystal structure, researchers must rely on a combination of other analytical methods. Here, we compare the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling in the context of what X-ray crystallography would uniquely provide.
Technique
Information Provided
Strengths
Limitations Compared to X-ray Crystallography
X-ray Crystallography
Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, crystal packing information.
Unambiguous and definitive structural determination.
Requires a single, high-quality crystal; structure is in the solid state and may differ from solution conformation.
NMR Spectroscopy
Connectivity of atoms (through-bond correlations), relative stereochemistry (through-space correlations), information on solution-state conformation and dynamics.
Provides data in a biologically relevant solution state; can study dynamic processes.
Determination of absolute stereochemistry is not always straightforward; provides an averaged structure in solution, not precise atomic coordinates.
Mass Spectrometry
Molecular weight, elemental composition, fragmentation patterns for substructural information.
High sensitivity, requires very small amounts of sample.
Provides no information on 3D structure, conformation, or stereochemistry.
Computational Modeling
Predicted 3D structure, conformational analysis, electronic properties.
Can provide structural insights when experimental data is unavailable; allows for the study of hypothetical structures.
The accuracy of the predicted structure is dependent on the level of theory and computational resources used; it is a theoretical model and not an experimental observation.
Experimental Protocols: A Hypothetical Workflow
While a specific protocol for 9-Thia-3-azabicyclo[4.2.1]nonan-4-one is not published, a plausible synthetic and crystallization workflow can be extrapolated from procedures for related bicyclic lactams.[5][6][7]
Synthesis of 9-Thia-3-azabicyclo[4.2.1]nonan-4-one
A potential synthetic route could involve a multi-step sequence starting from a suitable cycloheptene derivative, incorporating the sulfur and nitrogen heteroatoms through established organic reactions. The final bicyclic lactam would likely be purified by column chromatography.
Crystallization Protocol
Obtaining a high-quality single crystal suitable for X-ray diffraction is often a matter of empirical screening. A general approach would be:
Purification: The compound must be of the highest possible purity (>99%).
Solvent Selection: A range of solvents and solvent mixtures should be screened. Good starting points include solvents in which the compound has moderate solubility.
Crystallization Techniques:
Slow Evaporation: A solution of the compound is left undisturbed to allow the solvent to evaporate slowly.
Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated solution of the compound is allowed to equilibrate with a larger reservoir of a solvent in which the compound is less soluble.
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled.
dot
graph TD {
A[Start: Purified 9-Thia-3-azabicyclo[4.2.1]nonan-4-one] --> B{Solvent Screening};
B --> C1[Slow Evaporation];
B --> C2[Vapor Diffusion];
B --> C3[Cooling];
C1 --> D{Crystal Formation};
C2 --> D;
C3 --> D;
D --> E[Crystal Mounting and Data Collection];
E --> F[Structure Solution and Refinement];
F --> G[Final Crystal Structure];
}
Caption: Hypothetical workflow for the crystallization and X-ray analysis.
Characterization by Other Means: NMR and MS
NMR Spectroscopy
The structural characterization of 9-Thia-3-azabicyclo[4.2.1]nonan-4-one by NMR would involve a suite of 1D and 2D experiments (¹H, ¹³C, COSY, HSQC, HMBC, NOESY).[8][9] These would allow for the assignment of all proton and carbon signals and provide evidence for the connectivity and relative stereochemistry. For instance, NOESY experiments would reveal through-space correlations between protons, helping to deduce the conformation of the seven- and five-membered rings.
Caption: Key NMR correlations for structural elucidation.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) would confirm the elemental composition of the molecule. Tandem mass spectrometry (MS/MS) would involve the fragmentation of the parent ion, providing clues about the different structural motifs within the molecule.[10][11] The fragmentation pattern could, for example, show the loss of the lactam carbonyl group or cleavage of the bicyclic system at specific points.
The Power of a Combined Approach and the Future of Computational Chemistry
Ultimately, the most robust structural characterization in the absence of crystallographic data comes from a synergistic combination of NMR, MS, and computational modeling. NMR provides the constitutional and configurational framework, MS confirms the molecular formula and provides fragmentation data, and computational chemistry can be used to generate theoretical models that are then validated against the experimental spectroscopic data.
Computational methods, such as Density Functional Theory (DFT), are becoming increasingly powerful in predicting molecular structures with high accuracy.[12] For 9-Thia-3-azabicyclo[4.2.1]nonan-4-one, a computational approach could provide valuable insights into the preferred conformation and the electronic properties of the molecule, guiding future synthetic efforts and biological testing.
References
PubChem. 9-thia-3-azabicyclo[4.2.1]nonan-4-one. National Center for Biotechnology Information. [Link]
Krasnovskaya, O. O., et al. (2021). Synthesis of New Functionally Substituted Bicyclo[4.2.1]nona-2,4,7-trienes by Co(I)-Catalyzed [6π + 2π] Cycloaddition of 1-Benzoylcycloheptatriene. Molecules, 26(22), 6883. [Link]
Al-Trawneh, M., et al. (2020). N-Thiolated Bicyclic and Monocyclic β-Lactams. Molecules, 25(15), 3493. [Link]
Bradford Scholars. Biocatalytic production of bicyclic β-lactams with three contiguous chiral centres using engineered crotonases. University of Bradford. [Link]
Google Patents. (2004). Compounds with the bicyclo[4.2.
Wang, J., et al. (2015). Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. Journal of Analytical Methods in Chemistry, 2015, 815260. [Link]
Malla, T. R., et al. (2021). Mass spectrometry reveals potential of β-lactams as SARS-CoV-2 Mpro inhibitors. Chemical Science, 12(15), 5449-5457. [Link]
Roy, N., & Paira, R. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(32), 22354-22384. [Link]
Mazzocchi, P. H., & Kim, C. H. (1982). Synthesis and pharmacological activity of 6-aryl-2-azabicyclo[4.2.1]nonanes. Journal of Medicinal Chemistry, 25(12), 1473-1476. [Link]
Kaiser, M., et al. (2022). Antiprotozoal Activity of Azabicyclo-Nonanes Linked to Tetrazole or Sulfonamide Cores. Molecules, 27(19), 6241. [Link]
PubChem. (1R,6S)-9-oxa-3-azabicyclo[4.2.1]nonan-4-one. National Center for Biotechnology Information. [Link]
Hemming, K., et al. (2006). The synthesis of azabicyclo[4.2.1]nonenes by the addition of a cyclopropenone to 4-vinyl substituted 1-azetines - Isomers of the homotropane nucleus. Tetrahedron, 62(4), 651-663. [Link]
Wilson, D. M., et al. (1975). Chemical-ionization mass spectrometry of beta-lactam antibiotics. Analytical Chemistry, 47(12), 2005-2007. [Link]
Carbon. (n.d.). Basic Concepts of NMR: Identification of the Isomers of C. [Link]
ResearchGate. (2024). Novel Tricyclo[4.2.1]Nonane and Bicyclo[2.2.1]Heptane Derivatives: Synthesis, in Vitro Biological Activities and in Silico Studies. [Link]
Kaiser, M., et al. (2022). Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids. Molecules, 28(1), 323. [Link]
PubChem. 9-Azabicyclo[4.2.1]nonane. National Center for Biotechnology Information. [Link]
ResearchGate. (2021). Synthesis of New Functionally Substituted 9-Azabicyclo[4.2.1]nona-2,4,7-trienes by Cobalt(I)-Catalyzed [6π + 2π]-Cycloaddition of N-Carbocholesteroxyazepine to Alkynes. [Link]
Paquette, L. A., et al. (2004). Synthesis of 1-aza-8-thiabicyclo[4.2.1]nona-2,4-diene 8,8-dioxide and its conversion to a strained spirocycle via photoinduced SO2-N bond cleavage. Organic Letters, 6(8), 1313-1315. [Link]
Semantic Scholar. (2021). Synthesis of New Functionally Substituted 9-Azabicyclo[4.2.1]nona-2,4,7-trienes by Cobalt(I)-Catalyzed [6 + 2]-Cycloaddition of. [Link]
Scilit. (2004). Synthesis of 1-Aza-8-thiabicyclo[4.2.1]nona-2,4-diene 8,8-Dioxide and Its Conversion to a Strained Spirocycle via Photoinduced SO 2 −N Bond Cleavage. [Link]
Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(5), 397-453. [Link]
Tewari, D. (2024). An Over View of Computational Chemistry. Journal of Molecular and Organic Chemistry, 7(4), 237-238. [Link]
PubChem. 2-Azabicyclo[4.2.1]nonane. National Center for Biotechnology Information. [Link]
Molecules. (2017). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. [Link]
Semantic Scholar. (2021). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their. [Link]
Technical Comparison: Sulfur-Bridged [4.2.1] Scaffolds vs. Classical Tropanes
This guide provides a technical comparison between the novel scaffold 9-Thia-3-azabicyclo[4.2.1]nonan-4-one (hereafter referred to as S-ABN ) and the established Tropane Alkaloid class. Executive Summary: The Case for Sc...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical comparison between the novel scaffold 9-Thia-3-azabicyclo[4.2.1]nonan-4-one (hereafter referred to as S-ABN ) and the established Tropane Alkaloid class.
Executive Summary: The Case for Scaffold Hopping
While tropane alkaloids (8-azabicyclo[3.2.1]octanes) represent a "privileged structure" in medicinal chemistry—binding predominantly to GPCRs (mAChR) and transporters (DAT/SERT)—they suffer from high metabolic liability (N-demethylation) and patent overcrowding.
The 9-Thia-3-azabicyclo[4.2.1]nonan-4-one (S-ABN) represents a distinct "scaffold hop." Unlike the basic, cationic tropane, S-ABN is a neutral, sulfur-bridged lactam . This structural divergence alters the lipophilic vector, hydrogen bonding potential, and metabolic stability, making it an ideal candidate for peptidomimetic design rather than direct bioisosteric replacement of tropanes.
The tropane skeleton exists in a rigid chair-like conformation. In contrast, the [4.2.1] system of S-ABN introduces a larger seven-membered ring fused to a five-membered ring.
Tropane: The N-bridge creates a compact "pocket" binder. Distance between the bridgehead N and the functional group at C3 is ~3.5 Å.
S-ABN: The Sulfur bridge is bulkier (C-S bond ~1.8 Å vs C-N ~1.47 Å). This expands the scaffold volume, pushing substituents into different vectors. The "4-one" (lactam) planarizes the N3-C4 segment, reducing conformational flexibility compared to the saturated tropane ring.
The "Sulfur Effect" & Sigma-Holes
Replacing the N-bridge with Sulfur drastically changes the electrostatic potential surface (ESP).
Lipophilicity: Sulfur is significantly less polar than nitrogen. This increases the LogP of the core scaffold, potentially enhancing Blood-Brain Barrier (BBB) permeability via passive diffusion, provided the lactam polarity is managed.
Sigma-Hole Interactions: The sulfur atom can exhibit a "sigma-hole"—a region of positive electrostatic potential opposite the C-S bonds—allowing for unique non-covalent interactions with receptor carbonyls or aromatic residues (S···O or S···
) that nitrogen cannot replicate.
Visualization: Pharmacophore & Synthesis Logic
Caption: Comparison of pharmacophoric vectors. The Tropane scaffold relies on ionic interactions, whereas S-ABN utilizes hydrophobic/dipolar interactions.
Synthetic Accessibility & Protocols
While tropanes are classically synthesized via the Robinson-Schöpf reaction (double Mannich), S-ABN requires a Transannular Cyclization strategy. This is a critical distinction: S-ABN is formed by "pinching" a medium-sized ring (thiocanone).
Experimental Protocol: Synthesis of S-ABN Scaffold
Note: This protocol is adapted from transannular reaction methodologies for medium-sized heterocycles [1, 4].
Objective: Synthesize 9-Thia-3-azabicyclo[4.2.1]nonan-4-one from a monocyclic precursor.
Reagents:
Precursor: N-Benzyl-5-thiocanone (8-membered ring ketone with sulfur).
Solvent: Toluene (anhydrous).
Catalyst: p-Toluenesulfonic acid (pTSA) or Lewis Acid (
).
Workflow:
Precursor Dissolution: Dissolve 1.0 eq of N-substituted-5-thiocanone in anhydrous Toluene (0.1 M concentration). Note: High dilution favors intramolecular transannular reaction over intermolecular polymerization.
Acid Activation: Add 1.1 eq of pTSA.
Reflux: Heat the mixture to reflux (110°C) under
atmosphere for 4-6 hours.
Mechanism:[3] The amine nitrogen attacks the transannular ketone (C5), forming the bridge.
Workup: Cool to RT. Quench with saturated
. Extract with EtOAc (3x).
Purification: The bicyclic lactam is often more polar than the starting ketone. Purify via Flash Column Chromatography (SiO2, Hexane:EtOAc gradient).
Validation (Self-Check):
NMR Diagnostic: Look for the disappearance of the ketone carbonyl signal (~210 ppm) and the appearance of the amide/lactam carbonyl (~170 ppm) in
NMR.
Mass Spec: The molecular weight remains identical (isomerization), so HRMS is insufficient alone; NMR connectivity is required.
Since S-ABN lacks the extensive biological literature of tropanes, the first step in validating it as a drug scaffold is establishing its physicochemical baseline.
Protocol: LogD Determination (Shake-Flask Method)
Rationale: Tropanes are basic; their distribution depends heavily on pH. S-ABN is a lactam (neutral). Comparing LogD at pH 7.4 reveals their relative BBB permeability potential.
Materials:
Phosphate Buffered Saline (PBS), pH 7.4.
1-Octanol (HPLC grade, pre-saturated with PBS).
Test Compounds: Atropine (Control), S-ABN (Target).
Step-by-Step:
Preparation: Dissolve 1 mg of S-ABN in 1 mL of Octanol (pre-saturated).
Equilibration: Add 1 mL of PBS (pre-saturated). Vortex vigorously for 30 minutes at 25°C.
Phase Separation: Centrifuge at 3000 rpm for 10 minutes to ensure full phase separation.
Quantification:
Remove aliquots from both the Octanol (top) and PBS (bottom) phases.
Analyze via HPLC-UV (254 nm).
Calculation:
Expected Outcome:
Tropane (Atropine):
(Ionized species partitions into water).
S-ABN: Predicted
. The sulfur atom and neutral lactam character will drive the compound into the octanol phase, suggesting higher passive membrane permeability .
S-ABN should NOT be screened in the same assays as tropanes (e.g., mAChR binding) expecting the same mode of action. The lack of a basic nitrogen means it cannot form the critical salt bridge with the Aspartate residue in the orthosteric binding site of muscarinic receptors [5].
Recommended Assay Targets for S-ABN:
Allosteric Modulators: Screen as a Negative Allosteric Modulator (NAM) for GPCRs, where neutral lipophilic binding in transmembrane pockets is common.
Peptide Mimetics: The lactam bond in the [4.2.1] rigid system mimics a constrained "Twisted Amide" found in bioactive peptides. Screen against protease targets or protein-protein interaction (PPI) interfaces.
Caption: Decision matrix for biological screening based on the oxidation state of the nitrogen in the S-ABN scaffold.
References
Leonard, N. J., & Oki, M. (1954). Cyclic Aminoacyloins and Aminoketones. Transannular Interaction between Amine and Ketone Groups. Journal of the American Chemical Society.[4] Link
Lounasmaa, M., & Tamminen, T. (1993). The Tropane Alkaloids.[5][6] The Alkaloids: Chemistry and Pharmacology.[5] Link
PubChem. (2025). Compound Summary: 9-Thia-3-azabicyclo[4.2.1]nonan-4-one.[2] National Library of Medicine. Link
Ghiaci, M., & Mohajeri, A. (1994). Transannular Interaction: Molecular Structure and Conformational Properties of N-Aryl-1-Azacyclooctan-5-Ones. Journal of Sciences, Islamic Republic of Iran. Link
Holzgrabe, U., et al. (2007). Allosteric Modulators of Muscarinic Acetylcholine Receptors. British Journal of Pharmacology. Link
A Researcher's Comprehensive Guide to the Safe Handling of 9-Thia-3-azabicyclo[4.2.1]nonan-4-one
This document provides essential, immediate safety and logistical information for the handling and disposal of 9-Thia-3-azabicyclo[4.2.1]nonan-4-one (CAS No: 51030-34-3). As a research chemical with a defined set of haza...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides essential, immediate safety and logistical information for the handling and disposal of 9-Thia-3-azabicyclo[4.2.1]nonan-4-one (CAS No: 51030-34-3). As a research chemical with a defined set of hazards, all personnel must adhere to these strict safety protocols to minimize exposure and ensure a safe laboratory environment. This guide is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your research endeavors.
Hazard Analysis and Risk Assessment: Understanding the Compound
9-Thia-3-azabicyclo[4.2.1]nonan-4-one is classified under the Globally Harmonized System (GHS) with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] The GHS pictogram associated with this compound is the GHS07 exclamation mark, indicating these specific moderate hazards.[1]
The toxicological properties of this compound have not been fully investigated, which necessitates a cautious approach.[2] Therefore, the operational plan must be built on the principle of minimizing all potential routes of exposure: inhalation, ingestion, and dermal contact.
Table 1: Hazard Profile of 9-Thia-3-azabicyclo[4.2.1]nonan-4-one
Hazard Statement
Description
Primary Route of Exposure
H302
Harmful if swallowed
Ingestion
H315
Causes skin irritation
Dermal Contact
H319
Causes serious eye irritation
Ocular Contact
H335
May cause respiratory irritation
Inhalation
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive approach to personal protection is mandatory. The selection of PPE is directly informed by the identified hazards.
Eye and Face Protection : Given the risk of serious eye irritation (H319), standard safety glasses are insufficient. Chemical safety goggles with side shields are required to protect against splashes and airborne particles.[3] For procedures with a higher risk of splashes, such as transferring solutions, a face shield should be worn in addition to goggles.[4][5]
Hand Protection : To prevent skin irritation (H315), nitrile gloves are essential.[3] For prolonged handling or when there is a risk of direct contact, double-gloving is recommended.[3] It is critical to change gloves immediately if they become contaminated.
Body Protection : A fully buttoned lab coat must be worn to protect against accidental skin contact.[3] For procedures that may generate dust or aerosols, consider a disposable gown to prevent the contamination of personal clothing.[3]
Respiratory Protection : The risk of respiratory irritation (H335) makes respiratory protection a key consideration. For procedures that may generate dust or aerosols, such as weighing the solid compound or preparing solutions, a NIOSH-approved respirator is necessary.[3][5] All handling of the solid form of this compound must be performed in a certified chemical fume hood to ensure adequate ventilation and containment.[2][6]
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is critical to minimize the risk of exposure and contamination.
Preparation and Weighing
Designated Area : Designate a specific area within a chemical fume hood for handling 9-Thia-3-azabicyclo[4.2.1]nonan-4-one.[3]
Pre-Weighing Checklist : Ensure all necessary equipment (spatulas, weigh boats, vials, etc.) is clean and readily available within the fume hood.
Weighing Procedure : Carefully weigh the required amount of the compound, minimizing the creation of dust. Use a micro-spatula to handle the solid.
Post-Weighing Decontamination : Clean the weighing area and all equipment thoroughly after use.
Dissolving the Compound
Solvent Addition : Add the solvent to the vial containing the pre-weighed compound within the fume hood.
Secure Containment : Cap the vial securely before agitating to dissolve the compound.
Controlled Heating : If heating is required, use a controlled heating block and ensure adequate ventilation.
Experimental Use
Clear Labeling : Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.[3]
Controlled Transfers : When transferring solutions, use appropriate pipettes and techniques to avoid splashes and aerosols.
Work Surface Protection : Work over a disposable absorbent bench liner to contain any potential spills.[3]
Caption: Workflow for the safe handling of 9-Thia-3-azabicyclo[4.2.1]nonan-4-one.
Emergency Procedures: Preparedness is Key
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
Skin Contact : In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.[6]
Inhalation : Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[6]
Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[7]
Spills : Evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite) and collect it in a suitable container for disposal.[8]
Disposal Plan: Environmental Responsibility
Proper disposal of 9-Thia-3-azabicyclo[4.2.1]nonan-4-one and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.[3]
Waste Collection : Collect all waste containing the compound, including contaminated consumables (gloves, weigh boats, pipette tips), in a dedicated, sealed, and clearly labeled hazardous waste container.[9]
Container Labeling : The waste container label should include the chemical name, associated hazards (Harmful, Irritant), and the date of accumulation.
Disposal Method : The recommended method of disposal for this type of chemical waste is incineration by a licensed professional waste disposal service.[8] Do not dispose of this compound down the drain or in the regular trash.[8][10]
Empty Containers : Thoroughly rinse empty containers with a suitable solvent. Collect the rinsate as hazardous waste. Once triple-rinsed, the container can be disposed of according to your institution's guidelines for decontaminated glassware or plastic.[9]
Caption: Decision-making process for the disposal of 9-Thia-3-azabicyclo[4.2.1]nonan-4-one and associated waste.
By integrating this comprehensive safety and handling guide into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with 9-Thia-3-azabicyclo[4.2.1]nonan-4-one, ensuring the well-being of your research team and the integrity of your scientific work.